4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLSAWNYQEIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452648 | |
| Record name | 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425380-38-7 | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425380-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine chemical properties
An In-depth Technical Guide to 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound (CAS No: 425380-38-7), a heterocyclic compound of significant interest in medicinal chemistry and drug development.
Core Chemical Properties
This compound is a halogenated derivative of 7-azaindole. Its structure, featuring a fused pyrrole and pyridine ring, makes it a versatile intermediate in organic synthesis.
Physicochemical Data
The key physical and chemical properties of the compound are summarized in the table below. These properties are crucial for handling, storage, and designing synthetic routes involving this molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [1][2] |
| Molar Mass | 231.48 g/mol | [1] |
| CAS Number | 425380-38-7 | [1][2] |
| Melting Point | 230-231 °C | [1][2] |
| Boiling Point | 367.8 ± 37.0 °C (Predicted) | [1] |
| Density | 1.878 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 176.2 ± 26.5 °C (Predicted) | [2] |
Computed and Structural Properties
Computational descriptors provide further insight into the molecule's behavior and characteristics in various chemical environments.
| Property | Value | Source |
| InChIKey | PIXLSAWNYQEIJG-UHFFFAOYSA-N | [2] |
| XLogP3 | 2.6 | [2] |
| Topological Polar Surface Area (PSA) | 28.7 Ų | [2] |
| Refractive Index | 1.730 (Predicted) | [2] |
Synthesis and Experimental Protocols
Synthetic Pathway
This compound is an organic intermediate synthesized through a multi-step process.[1] The general synthetic route begins with 5-bromo-2-hydroxy-3-nitro-pyridine. This starting material undergoes chlorination to yield 5-bromo-2-chloro-3-nitro-pyridine, which is then subjected to a ring-closing reaction to form the final product.[1]
Caption: Synthetic route of this compound.
Experimental Details
While the general pathway is established, detailed, step-by-step experimental protocols, including specific reagents, reaction conditions (temperature, time, solvents), and purification methods (e.g., chromatography, recrystallization), are typically proprietary or found within specific patents and publications. Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for this specific compound are available on specialized chemical data platforms like ChemicalBook.[3]
Reactivity and Applications in Drug Discovery
The chemical structure of this compound makes it a valuable building block in medicinal chemistry.
Chemical Reactivity
The pyrrolo[2,3-c]pyridine core is a key pharmacophore in many biologically active compounds.[4] The presence of two halogen atoms at distinct positions offers multiple sites for further functionalization. The chlorine atom at the 7-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, thiol, or alkoxy groups to build molecular complexity.[4]
Biological Significance and Applications
This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its primary documented use is in the preparation of cannabinoid receptor modulators.[1] Specifically, it is a precursor to compounds like 7-(3-chloro-phenylamino)-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (tetrahydro-pyran-4-ylmethyl)-amide, which are investigated for the treatment of a variety of diseases.[1]
The broader class of pyrrolopyridine derivatives has shown a wide range of pharmacological activities, including potential as anticancer, antiviral, and anti-inflammatory agents, often by acting as kinase inhibitors.[4][5][6] The rigid, bicyclic scaffold of this compound provides a robust framework for developing targeted therapies.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR spectrum [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide to 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A Key Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles its known properties, a plausible synthetic route, and predicted spectroscopic data based on analogous structures. It serves as a foundational resource for researchers utilizing this compound in the synthesis of novel therapeutic agents, particularly cannabinoid receptor modulators.
Core Compound Properties
A summary of the key physicochemical properties for this compound is presented below. These values are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [1][2] |
| Molar Mass | 231.48 g/mol | [1] |
| CAS Number | 425380-38-7 | [2] |
| Appearance | Predicted to be a solid | N/A |
| Melting Point | 230-231 °C | [2] |
| Density (Predicted) | 1.878 ± 0.06 g/cm³ | [1] |
| Flash Point (Predicted) | 176.2 ± 26.5 °C | [2] |
| Refractive Index (Predicted) | 1.730 | [2] |
| XLogP3 | 2.6 | [2] |
Structure and Synthesis
The structure of this compound, a member of the azaindole family, is characterized by a fused pyrrole and pyridine ring system.
A plausible synthetic pathway for this compound involves a multi-step process starting from 5-bromo-2-hydroxy-3-nitropyridine.[1]
Experimental Protocol: Synthesis
The following protocol is a generalized procedure based on the reported synthetic route.[1] Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Chlorination of 5-bromo-2-hydroxy-3-nitropyridine
-
To a stirred solution of 5-bromo-2-hydroxy-3-nitropyridine in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After completion, the reaction mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by slow addition to ice water.
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 5-bromo-2-chloro-3-nitropyridine.
Step 2: Reductive Cyclization to this compound
-
The crude 5-bromo-2-chloro-3-nitropyridine is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
-
A reducing agent, for example, sodium dithionite (Na₂S₂O₄) or iron powder in the presence of an acid (e.g., acetic acid), is added portion-wise to the solution.
-
The reaction is stirred at an elevated temperature until the reduction of the nitro group and subsequent cyclization are complete.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent. The organic layer is collected, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Data for Structure Elucidation
Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| H1 (N-H) | 11.0 - 12.5 (broad s) | N/A |
| H2 | 7.5 - 7.8 (d) | 125 - 130 |
| H3 | 6.6 - 6.9 (d) | 100 - 105 |
| C4 | N/A | 110 - 115 |
| H5 | 7.2 - 7.5 (s) | 120 - 125 |
| C5a | N/A | 145 - 150 |
| C7 | N/A | 140 - 145 |
| C7a | N/A | 148 - 153 |
Note: Predicted chemical shifts are in ppm relative to TMS. The actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry Fragmentation
In electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).
Expected Fragmentation Pathways:
-
Loss of Halogen: The primary fragmentation is likely to be the loss of a bromine or chlorine radical.
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of a molecule of hydrogen cyanide.
-
Ring Cleavage: Further fragmentation can occur through the cleavage of the pyrrole or pyridine rings.
Application in Drug Discovery
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is a precursor for the synthesis of cannabinoid receptor (CB1 and CB2) modulators.[1]
The synthetic utility of this compound lies in the differential reactivity of the bromine and chlorine substituents, allowing for selective functionalization through various cross-coupling reactions. This enables the introduction of diverse chemical moieties to explore the structure-activity relationships of the target cannabinoid receptor modulators.
References
An In-depth Technical Guide to the Synthesis of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthetic pathway for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the chlorination of 5-bromo-2-hydroxy-3-nitropyridine, followed by a reductive cyclization via the Bartoli indole synthesis to construct the final pyrrolo[2,3-c]pyridine (7-azaindole) core.
Core Synthesis Pathway
The principal synthetic route to this compound is outlined below. The process begins with a readily available starting material, 5-bromo-2-hydroxy-3-nitropyridine, and proceeds through a chlorinated intermediate to the final product.
Caption: Overall synthesis pathway for this compound.
Step 1: Chlorination of 5-bromo-2-hydroxy-3-nitropyridine
Experimental Protocol (General - Adaptation Required)
A representative procedure for the chlorination of a similar hydroxy-nitropyridine derivative is as follows. Researchers should optimize these conditions for the specific substrate.
-
To a stirred solution of 5-bromo-2-hydroxy-3-nitropyridine in a suitable solvent (e.g., toluene or excess phosphorus oxychloride), slowly add phosphorus oxychloride at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the starting material is consumed (monitoring by TLC or LC-MS).
-
After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
The solid product, 5-bromo-2-chloro-3-nitropyridine, is collected by filtration, washed with water, and dried under vacuum.
Step 2: Bartoli Indole Synthesis for Ring Closure
The second and final step is the reductive cyclization of the 5-bromo-2-chloro-3-nitropyridine intermediate to form the desired this compound. The Bartoli indole synthesis is a well-established method for the synthesis of 7-substituted indoles (and by extension, azaindoles) from ortho-substituted nitroarenes. This reaction utilizes a vinyl Grignard reagent to effect the ring closure.
The general mechanism involves the initial reaction of the nitro group with the Grignard reagent, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring.
Caption: Simplified workflow of the Bartoli indole synthesis.
Experimental Protocol (Analogous Example)
The following protocol is adapted from the synthesis of 7-chloro-6-azaindole from 2-chloro-3-nitropyridine and serves as a strong template for the synthesis of the target molecule.[1]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloro-3-nitropyridine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of vinylmagnesium bromide (typically 1.0 M in THF, approximately 3 equivalents) to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for several hours (e.g., 8 hours).[1]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and then extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative aspects of the synthesis based on analogous reactions. The yields are estimates and will require experimental optimization.
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | 5-bromo-2-hydroxy-3-nitropyridine | 5-bromo-2-chloro-3-nitropyridine | Phosphorus oxychloride (POCl₃) | 70-85 (estimated) |
| 2 | 5-bromo-2-chloro-3-nitropyridine | This compound | Vinylmagnesium bromide | 30-40 (estimated based on analogous reactions) |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step sequence involving chlorination of 5-bromo-2-hydroxy-3-nitropyridine followed by a Bartoli indole synthesis. This guide provides a solid foundation for researchers to develop a robust and optimized synthetic procedure for this valuable compound. Careful control of reaction conditions, particularly in the organometallic Bartoli step, is critical for achieving satisfactory yields. Further experimental work is necessary to refine the protocols and accurately determine the yields for this specific synthetic sequence.
References
Spectroscopic and Synthetic Profile of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a halogenated 7-azaindole derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic values based on the analysis of structurally related compounds. A detailed, plausible synthetic protocol is also provided, adapted from established methods for the synthesis of halogenated 7-azaindoles. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar heterocyclic compounds in drug discovery and development. The compound is noted as a key intermediate in the synthesis of cannabinoid receptor modulators[1].
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 425380-38-7 | [2] |
| Molecular Formula | C₇H₄BrClN₂ | [1][2] |
| Molar Mass | 231.48 g/mol | [1] |
| Melting Point | 230-231 °C | [2] |
| Predicted Density | 1.878 ± 0.06 g/cm³ | [1] |
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit signals corresponding to the three protons on the pyrrolopyridine ring system.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.0 - 12.5 | br s | N-H (pyrrole) |
| ~8.0 - 8.2 | d | H-6 |
| ~7.4 - 7.6 | d | H-5 |
| ~6.6 - 6.8 | t | H-2 |
| ~7.3 - 7.5 | t | H-3 |
Note: Chemical shifts are estimates and can be influenced by solvent and concentration. The pyrrole N-H proton is expected to be broad and may exchange with D₂O.
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the carbon atoms of the bicyclic system.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-7a |
| ~145 | C-4 |
| ~130 | C-6 |
| ~125 | C-3a |
| ~120 | C-5 |
| ~115 | C-7 |
| ~100 | C-2 |
| ~105 | C-3 |
Predicted Mass Spectrometry Data
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak cluster due to the isotopic abundances of bromine and chlorine.
| m/z | Relative Abundance | Interpretation |
| 229 | ~75% | [M]⁺ (⁷⁹Br, ³⁵Cl) |
| 231 | ~100% | [M+2]⁺ (⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl) |
| 233 | ~25% | [M+4]⁺ (⁸¹Br, ³⁷Cl) |
Key fragmentation patterns would likely involve the loss of Br, Cl, and HCN from the molecular ion.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is predicted to show characteristic absorption bands for the N-H and C-H stretching, as well as aromatic ring vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch (pyrrole) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1600-1450 | Strong | C=C and C=N Ring Stretching |
| ~850-750 | Strong | C-H Out-of-plane Bending |
| ~700-600 | Medium | C-Br Stretch |
| ~800-700 | Medium | C-Cl Stretch |
Experimental Protocols
The following protocols are proposed based on established synthetic methodologies for halogenated 7-azaindoles.
Proposed Synthesis of this compound
This proposed synthesis is a multi-step process starting from 7-azaindole.
Step 1: N-Oxidation of 7-Azaindole
-
To a solution of 7-azaindole (1 equivalent) in a suitable organic solvent such as ethyl acetate, add m-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-azaindole-N-oxide.
Step 2: Chlorination at the 7-position
-
To a flask containing phosphorus oxychloride (POCl₃, 5-10 equivalents), add the 7-azaindole-N-oxide (1 equivalent) portion-wise at 0 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 7-chloro-1H-pyrrolo[2,3-c]pyridine.
Step 3: Bromination at the 4-position
-
Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization Protocol
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform phase and baseline corrections.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electron ionization (EI) mass spectrometer.
-
Record the mass spectrum, paying close attention to the molecular ion region to observe the characteristic isotopic pattern of bromine and chlorine.
Infrared Spectroscopy:
-
Prepare a KBr pellet of the solid sample or analyze as a thin film from a solution evaporated on a salt plate.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Visualization of Synthetic and Analytical Workflow
The following diagram illustrates the general workflow from synthesis to characterization and its potential application in a drug discovery context.
Caption: Synthetic and analytical workflow for this compound.
References
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine CAS number 425380-38-7
An In-depth Technical Guide on 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS Number: 425380-38-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound belonging to the azaindole family. Its rigid bicyclic core structure, featuring both a pyrrole and a pyridine ring, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, enabling the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthetic routes, and its application as a key intermediate in the development of pharmacologically active molecules, notably cannabinoid receptor modulators.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Source |
| CAS Number | 425380-38-7 | N/A |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1] |
| Melting Point | 230-231 °C | N/A |
| Density (Predicted) | 1.878 ± 0.06 g/cm³ | [1] |
| Appearance | Not specified (typically an off-white to pale solid) | N/A |
| Solubility | Not specified (expected to be soluble in polar organic solvents) | N/A |
Synthesis and Experimental Protocols
General Synthetic Workflow
Representative Experimental Protocol: Synthesis of a Halogenated Pyrrolopyridine
Disclaimer: The following is a generalized protocol for the synthesis of a related compound and should be adapted and optimized for the synthesis of this compound.
Step 1: Chlorination of the Pyridine Ring
-
To a stirred solution of 5-bromo-2-hydroxy-3-nitropyridine (1.0 eq) in a suitable solvent such as toluene, slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq).
-
Optionally, a catalytic amount of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) can be added.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-chloro-3-nitropyridine.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Reductive Cyclization to form the Pyrrole Ring
-
Dissolve the 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in a solvent mixture, such as ethanol and water.
-
Add a reducing agent, such as iron powder (Fe, 5.0-10.0 eq) and a catalytic amount of an acid (e.g., acetic acid or hydrochloric acid).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the organic solvent.
-
Basify the aqueous residue with a suitable base (e.g., sodium carbonate solution) and extract with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Reactivity and Application in Synthesis
The two distinct halogen atoms on the this compound scaffold allow for selective and sequential functionalization through various cross-coupling reactions. This makes it a valuable intermediate for creating libraries of compounds for drug discovery. A primary application is in the synthesis of cannabinoid receptor modulators[1].
Buchwald-Hartwig Amination for Cannabinoid Receptor Modulator Synthesis
The synthesis of compounds such as 7-(3-chloro-phenylamino)-1H-pyrrolo[2,3-c]pyridine derivatives often involves a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond at the C7 position.
Representative Experimental Protocol: Buchwald-Hartwig Amination
Disclaimer: The following is a generalized protocol and should be optimized for the specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), 3-chloroaniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-(3-chloro-phenylamino)-4-bromo-1H-pyrrolo[2,3-c]pyridine intermediate. Subsequent steps would involve further functionalization at the C4 position.
Spectroscopic Data
Biological Significance and Signaling Pathway
The primary biological significance of this compound lies in its role as a scaffold for the synthesis of cannabinoid receptor (CB1 and CB2) modulators[1]. These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes.
Cannabinoid Receptor Signaling
Cannabinoid receptors, upon activation by an agonist, couple to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
Conclusion
This compound is a key heterocyclic intermediate with significant potential in drug discovery, particularly in the development of cannabinoid receptor modulators. Its versatile chemical nature, stemming from the two distinct halogen substituents, allows for diverse synthetic modifications. While detailed experimental and spectroscopic data are not widely published, the general synthetic routes and reactivity patterns provide a solid foundation for its use in research and development. This guide summarizes the currently available information to aid researchers and scientists in leveraging this compound for the synthesis of novel and potentially therapeutic agents.
References
The Pyrrolopyridine Scaffold: A Technical Guide to the Biological Activity of its Derivatives, with a Focus on 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with the pyrrolopyridine scaffold, a privileged heterocyclic structure in medicinal chemistry. While direct biological activity data for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is limited in publicly accessible literature, this document will delve into the well-documented activities of its isomers and related derivatives. This guide will also highlight the role of this compound as a key synthetic intermediate in the development of novel therapeutics.
The Pyrrolopyridine Core: A Scaffold of Therapeutic Promise
The pyrrolopyridine nucleus, an isostere of indole, is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery. Its unique structural and electronic properties make it a versatile scaffold for the design of potent and selective ligands for a variety of biological targets. Different isomers of the pyrrolopyridine core, such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine, have been explored for a range of therapeutic applications, including oncology, virology, and neurology.[1]
Biological Activities of Pyrrolopyridine Derivatives
Research into the biological activities of pyrrolopyridine derivatives has revealed a broad spectrum of pharmacological effects. Notably, these compounds have shown significant potential as kinase inhibitors, antiviral agents, and modulators of G-protein coupled receptors.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
A significant body of research has focused on the development of pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis, and its aberrant activation is implicated in various cancers.
// Nodes FGF [label="FGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#FBBC05", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#FBBC05", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCG [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FGF -> FGFR [label=" Binds"]; FGFR -> FRS2 [label=" Activates"]; FRS2 -> GRB2 -> SOS -> RAS -> RAF -> MEK -> ERK -> Cell; FRS2 -> PI3K -> AKT -> Cell; FGFR -> PLCG -> Cell; }
| Compound ID | Target | IC50 (nM) | Cell Line | Activity |
| 4h | FGFR1 | 7 | - | Potent Inhibition |
| FGFR2 | 9 | - | Potent Inhibition | |
| FGFR3 | 25 | - | Moderate Inhibition | |
| FGFR4 | 712 | - | Weak Inhibition | |
| 4T1 (Breast Cancer) | - | 4T1 | Inhibition of proliferation, migration, and invasion; induction of apoptosis |
Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine derivatives.
Other Kinase Inhibition
Derivatives of the pyrrolopyridine scaffold have also been investigated as inhibitors of other kinases, such as Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.
Cannabinoid Receptor Modulation
This compound: A Key Synthetic Intermediate
As mentioned, this compound serves as a versatile building block in organic synthesis. Its halogenated structure allows for various cross-coupling reactions to introduce diverse functionalities, leading to the generation of large and structurally complex chemical libraries for drug discovery.
Experimental Protocols
The following are representative experimental protocols for the biological evaluation of pyrrolopyridine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
Test compound (e.g., a pyrrolopyridine derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., 4T1)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The pyrrolopyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in the area of kinase inhibition. While the biological activity of this compound itself is not extensively documented, its role as a key synthetic intermediate for cannabinoid receptor modulators underscores its potential in drug discovery. The potent anti-cancer activities of other pyrrolopyridine isomers, such as the FGFR inhibitors derived from the pyrrolo[2,3-b]pyridine core, suggest that the this compound scaffold is a promising starting point for the design of new bioactive molecules. Further investigation into the direct biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases.
References
An In-depth Technical Guide to 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile synthetic intermediate for a wide range of biologically active compounds. Its unique electronic and structural features make it a key building block in the development of potent kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and its analogs. Detailed experimental protocols for the synthesis of the core structure and representative analogs, along with methodologies for their biological evaluation, are presented. Quantitative data on the biological activity of these compounds are summarized in tabular format for comparative analysis. Furthermore, key signaling pathways modulated by these compounds are illustrated using detailed diagrams to provide a deeper understanding of their mechanism of action.
Introduction
The pyrrolo[2,3-c]pyridine ring system, aza-analogs of indole, has garnered significant attention in the field of drug discovery due to its presence in numerous biologically active natural products and synthetic compounds. The introduction of bromo and chloro substituents at the 4- and 7-positions, respectively, of the 1H-pyrrolo[2,3-c]pyridine core provides strategic handles for further chemical modifications, enabling the exploration of chemical space and the optimization of pharmacological properties.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. A particularly promising area of research is their application as kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The this compound framework has proven to be an effective template for the design of potent and selective inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and IκB Kinase α (IKKα).
This guide aims to be a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutic agents based on the this compound scaffold.
Physicochemical Properties of the Core Structure
The core compound, this compound, possesses the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrClN₂ | [1][2] |
| Molar Mass | 231.48 g/mol | [1] |
| Appearance | Off-white powder | [3] |
| Melting Point | 230-231 °C | [1] |
| Density (Predicted) | 1.878 ± 0.06 g/cm³ | [1] |
| CAS Number | 425380-38-7 | [2] |
Synthesis
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a multi-step process that generally starts from readily available pyridine derivatives. A common synthetic route involves the initial construction of a substituted pyridine ring, followed by the annulation of the pyrrole ring.
A reported method for the synthesis of the core structure begins with 5-bromo-2-hydroxy-3-nitropyridine.[1][4] This starting material undergoes chlorination to yield 5-bromo-2-chloro-3-nitropyridine, which is then subjected to a ring-closing reaction to afford the final this compound.[1][4]
Conceptual Synthetic Workflow:
References
- 1. chembk.com [chembk.com]
- 2. US6001839A - Substituted 4-amino-7H-pyrrolo [2,3,-d]-pyrimidines as PTK inhibitors - Google Patents [patents.google.com]
- 3. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This technical guide delves into the potential mechanism of action of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives. While direct studies on this specific compound are limited, a comprehensive analysis of structurally related pyrrolopyridine and pyrrolopyrimidine analogs reveals a strong propensity for kinase inhibition. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to provide a foundational understanding for researchers exploring the therapeutic potential of this compound class.
Introduction: The Pyrrolopyridine Scaffold in Drug Discovery
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that mimic the purine structure of ATP, the universal energy currency in cells. This structural similarity makes them ideal candidates for competitive inhibition of ATP-binding sites in a variety of enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery.
The specific compound, this compound, possesses key halogen substitutions that can influence its binding affinity, selectivity, and pharmacokinetic properties. While its precise molecular targets are yet to be fully elucidated, the broader family of pyrrolopyridine derivatives has demonstrated potent inhibitory activity against several important kinase families.
Potential Mechanism of Action: Kinase Inhibition
Based on extensive research into related compounds, the primary mechanism of action for this compound derivatives is likely the inhibition of protein kinases. These compounds are predicted to act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This action can disrupt aberrant signaling pathways that drive disease progression.
Key Kinase Targets for Pyrrolopyridine Derivatives
Research on analogous structures has identified several key kinase families as potential targets:
-
Receptor Tyrosine Kinases (RTKs): This family includes crucial cancer targets such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs). Inhibition of these kinases can block tumor growth, angiogenesis, and metastasis.
-
Non-Receptor Tyrosine Kinases: This class includes Janus Kinases (JAKs), which are central to cytokine signaling and immune responses. Inhibition of JAKs is a validated strategy for treating inflammatory and autoimmune diseases.
-
Serine/Threonine Kinases: This group includes Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and Mitogen-Activated Protein Kinases (MAPKs), which are involved in cellular proliferation and stress responses. Inhibitors of these kinases have applications in cancer and inflammatory conditions.
Quantitative Data: Inhibitory Activities of Related Compounds
To provide a comparative landscape, the following tables summarize the in vitro inhibitory activities of various pyrrolopyridine and pyrrolopyrimidine derivatives against different kinases and cancer cell lines. This data, extracted from publicly available research, highlights the potential potency of this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1e | FMS | 60 | [1] |
| 1r | FMS | 30 | [1] |
| KIST101029 | FMS | 96 | [1] |
Table 2: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivative 1r
| Cancer Cell Line | IC50 (µM) | Reference |
| Ovarian (SK-OV-3) | 0.15 | [1] |
| Prostate (PC-3) | 1.78 | [1] |
| Breast (MCF-7) | 0.56 | [1] |
Table 3: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 5 | RET-wt | 7.69 | [2] |
| Compound 6 | RET-wt | 15.82 | [2] |
Table 4: In Vitro Kinase Inhibitory Activity of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 2g | CDK9 | < 10 | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments typically used to characterize the activity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.
Principle: A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Protocol:
-
Compound Preparation: Serially dilute test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only (vehicle) and positive control inhibitor wells.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and its specific peptide substrate.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well of the assay plate.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[5]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways that are likely modulated by pyrrolopyridine-based kinase inhibitors.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Caption: The MAPK/ERK signaling cascade and a potential point of inhibition.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents, particularly kinase inhibitors. The analysis of related compounds strongly suggests that this class of molecules can potently and selectively inhibit key kinases involved in cancer and inflammatory diseases.
Future research should focus on:
-
Target Identification: Unambiguously identifying the primary kinase targets of this compound through comprehensive kinase profiling.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Assessing the therapeutic potential of lead compounds in relevant animal models of disease.
-
Mechanism of Resistance: Investigating potential mechanisms of acquired resistance to these inhibitors to inform the development of next-generation compounds.
This technical guide provides a solid foundation for researchers to build upon as they explore the therapeutic potential of this intriguing class of compounds. The convergence of a privileged scaffold with strategic chemical modifications positions this compound derivatives as exciting candidates for further investigation in the quest for novel medicines.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Untapped Potential of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and a Technical Guide to its Bioisosteric Cousins in Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel kinase inhibitor scaffolds is a cornerstone of modern drug discovery, particularly in oncology and immunology. The privileged structures of fused heterocyclic ring systems, such as the pyrrolopyridines, have proven to be exceptionally fruitful starting points for the development of potent and selective kinase inhibitors. This guide initially sought to provide a comprehensive overview of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine as a kinase inhibitor scaffold. However, a thorough review of scientific and patent literature reveals a notable absence of published research detailing the use of this specific scaffold for kinase inhibition. While it is utilized as an intermediate in the synthesis of other bioactive molecules, such as cannabinoid receptor modulators, its potential in the kinase field remains largely unexplored.[1]
This lack of specific data presents a unique opportunity for discovery. Given the well-documented success of its bioisosteric isomers, the azaindoles (other pyrrolopyridine isomers), it is highly probable that the this compound core represents a novel and unexploited scaffold for kinase inhibitor design. The strategic placement of bromine and chlorine atoms provides synthetic handles for diversification and modulation of physicochemical properties.
In light of the absence of direct data on the requested scaffold, this guide will pivot to a comprehensive technical overview of the closely related and highly successful azaindole scaffolds , particularly 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 6-azaindole (1H-pyrrolo[2,3-c]pyridine) , as kinase inhibitor cores. Azaindoles are recognized as privileged structures in medicinal chemistry due to their ability to mimic the hinge-binding motif of ATP, a crucial interaction for kinase inhibition.[2][3][4][5] This guide will provide the detailed quantitative data, experimental protocols, and pathway visualizations originally requested, offering a robust resource for researchers interested in the broader potential of pyrrolopyridine scaffolds.
The Azaindole Core: A Privileged Scaffold for Kinase Inhibition
Azaindoles, or pyrrolopyridines, are bioisosteres of both indole and purine. The introduction of a nitrogen atom into the indole ring system can significantly modulate a compound's potency, selectivity, and physicochemical properties, such as solubility and metabolic stability.[2][4] This has made them highly attractive scaffolds in drug discovery, especially for targeting the ATP-binding site of kinases.[3][5]
The nitrogen atom in the pyridine ring of the azaindole scaffold can form critical hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine base of ATP.[4][6] This fundamental interaction anchors the inhibitor and provides a foundation for achieving high potency. Different isomers of azaindole (4-, 5-, 6-, and 7-azaindole) present the nitrogen atom in distinct positions, offering varied vectors for substitution and opportunities to fine-tune binding to the specific topology of a target kinase.[2][4]
Below is a logical diagram illustrating the relationship between the requested scaffold and its more explored isomers, highlighting their potential as kinase inhibitors.
Quantitative Data: Azaindole Derivatives as Kinase Inhibitors
The following tables summarize key quantitative data for representative azaindole-based kinase inhibitors, demonstrating their potency against various kinase targets.
Table 1: Potency of 4-Azaindole Derivatives against p38 MAP Kinase
| Compound ID | Structure | p38α IC50 (nM) |
| 42c | 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine derivative | 1 |
| Lead Compound | 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine | 10 |
Data extracted from a study on the design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase.[7]
Table 2: Potency of Azaindole Derivatives against FLT3 Kinase
| Compound ID | Scaffold | FLT3 pIC50 |
| 19 | Azaindole | 7.21 ± 0.34 |
| 20 | Azaindole | 6.19 ± 0.15 |
Data from a comprehensive structure-activity-relationship study of azaindoles as FLT3 inhibitors.[8]
Signaling Pathways Targeted by Azaindole-Based Kinase Inhibitors
Azaindole scaffolds have been successfully employed to target a variety of kinases involved in critical signaling pathways related to inflammation and cancer.
p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase is a key regulator of the cellular response to inflammatory cytokines and stress. Inhibition of p38 can block the production of pro-inflammatory cytokines like TNF-α and IL-1, making it a valuable target for treating inflammatory diseases.[7] 4-Azaindole derivatives have been developed as potent p38 inhibitors.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative protocols for the synthesis and evaluation of azaindole-based kinase inhibitors.
General Synthesis of 4-Azaindole Derivatives
The synthesis of 4-azaindole kinase inhibitors often involves a core synthesis followed by diversification through cross-coupling reactions. The following is a generalized workflow.
Protocol 1: Synthesis of a 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (4-Azaindole Core) [7]
-
Preparation of the 4-Azaindole Core: A common route involves the cyclization of appropriately substituted precursors. For example, a substituted o-aminopyridine can be reacted with a suitable partner to construct the fused pyrrole ring.
-
Functionalization: The core is often functionalized to introduce handles for cross-coupling. This can be achieved through halogenation at specific positions on the azaindole ring.
-
Suzuki Coupling: To a solution of the halogenated 4-azaindole (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Reaction: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the final compound.
In Vitro Kinase Inhibition Assay
Protocol 2: p38α MAP Kinase Activity Assay [9]
This protocol describes a method to determine the IC₅₀ of a test compound against p38α kinase.
-
Reagents and Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)
-
ATP and a suitable substrate (e.g., ATF-2 peptide)
-
Test compounds (azaindole derivatives) dissolved in DMSO
-
[γ-³³P]ATP for radiometric detection or an appropriate antibody for ELISA-based detection
-
96-well plates
-
Phosphocellulose filter mats (for radiometric assay) or ELISA plates
-
Scintillation counter or plate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute into the kinase buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test compound solution.
-
Initiate the kinase reaction by adding a solution of ATP (containing a tracer of [γ-³³P]ATP for radiometric assays). The final ATP concentration should be close to the Kₘ for the kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose filter mats, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ELISA-based assays, transfer the reaction mixture to an antibody-coated plate to capture the phosphorylated substrate, followed by detection with a secondary antibody and a colorimetric or fluorescent substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme or maximally inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
While the specific scaffold this compound remains an underexplored entity in the realm of kinase inhibition, its structural similarity to the highly successful azaindole isomers strongly suggests its potential as a valuable starting point for novel drug discovery programs. The rich body of literature on 4- and 6-azaindoles provides a clear roadmap for how this novel scaffold could be approached. The bromine and chlorine substituents offer orthogonal synthetic handles for rapid library generation, and the unique electronic distribution of the 6-azaindole core may offer advantages in terms of selectivity and physicochemical properties.
This technical guide has provided a comprehensive overview of the established azaindole scaffolds, summarizing key quantitative data, outlining relevant signaling pathways, and detailing essential experimental protocols. It is hoped that this information will not only serve as a valuable resource for researchers working with established azaindole inhibitors but also inspire the exploration of new chemical space, such as that offered by this compound, in the ongoing search for the next generation of targeted kinase inhibitor therapeutics.
References
- 1. This compound [chembk.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Potential Therapeutic Targets for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a frequent component in the design of kinase inhibitors.[1][2] Furthermore, its structural features allow for interactions with a variety of other biological targets. While this compound is primarily documented as a chemical intermediate, its core structure suggests a high potential for biological activity. This guide synthesizes the known biological activities of structurally related 7-azaindole derivatives to propose and detail potential therapeutic targets for this compound. We provide a comprehensive overview of these targets, quantitative data from relevant studies, detailed experimental protocols for target identification and validation, and visual representations of key signaling pathways and experimental workflows.
Inferred Therapeutic Targets
Based on the extensive research into 7-azaindole derivatives, the following target classes are proposed for this compound:
-
Protein Kinases: The 7-azaindole nucleus is a well-established hinge-binding motif for protein kinases, making this class of enzymes the most probable target.[1][2] Numerous 7-azaindole derivatives have been developed as potent inhibitors of various kinases involved in oncology and inflammatory diseases.
-
Cannabinoid Receptors: Several 7-azaindole derivatives have been synthesized and evaluated as modulators of cannabinoid receptors, particularly the CB1 receptor, which is implicated in a range of neurological and physiological processes.
Quantitative Data for 7-Azaindole Derivatives
The following tables summarize the inhibitory activities of various 7-azaindole derivatives against their respective targets. This data provides a basis for inferring the potential potency of this compound and its future derivatives.
Table 1: Protein Kinase Inhibition by 7-Azaindole Derivatives
| 7-Azaindole Derivative | Target Kinase | IC50 (nM) | Reference |
| Derivative 97 | JAK2 | 1 | [3] |
| Derivative 97 | JAK3 | 5 | [3] |
| GSK 1070916 | Aurora B | 5.7 | [3] |
| GSK 1070916 | Aurora A | 128 | [3] |
| Derivative 63 | c-Met | 20 | [3] |
| Derivative 62 | c-Met | 70 | [3] |
| Compound 7 | FGFR2 | 5.2 | [4] |
| Compound 7 | FGFR3 | 5.6 | [4] |
| Compound 19 | FGFR2 | 1.8 | [4] |
| Compound 19 | FGFR3 | 2.0 | [4] |
| Compound 8l | Haspin | 14 | [5] |
| B13 | PI3Kγ | 0.5 | [6] |
| 7-azaindole 10 | PI3Kγ | 50 | [7] |
Table 2: Cannabinoid Receptor Binding Affinity of Indole/Azaindole Derivatives
| Derivative | Receptor | Assay Type | Parameter | Value | Reference |
| Tetrahydromagnolol | hCB1 | Radioligand Binding | Ki | ~1.4 µM | [8] |
| Tetrahydromagnolol | hCB2 | Radioligand Binding | Ki | 0.42 µM | [8] |
Signaling Pathways and Experimental Workflows
Generic Kinase Signaling Pathway
Caption: A generalized receptor tyrosine kinase signaling pathway, a common target of 7-azaindole inhibitors.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling cascade of the cannabinoid receptor 1 (CB1).
Experimental Workflow for Target Identification and Validation
Caption: A typical workflow for identifying and validating the protein targets of a small molecule.
Detailed Experimental Protocols
Affinity Chromatography for Target Identification
Objective: To isolate and identify proteins that bind to this compound from a complex biological sample.
Materials:
-
This compound with a linker for immobilization
-
Activated chromatography resin (e.g., NHS-activated sepharose)
-
Cell lysate from a relevant cell line or tissue
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high salt buffer, pH change, or free compound)
-
SDS-PAGE reagents
-
Mass spectrometry compatible silver or Coomassie stain
Procedure:
-
Immobilization of the Compound: Covalently couple the linker-modified this compound to the activated resin according to the manufacturer's instructions. Prepare a control resin with no coupled compound.
-
Preparation of Cell Lysate: Lyse cells or tissue in lysis buffer and clarify the lysate by centrifugation.
-
Binding: Incubate the clarified lysate with the compound-coupled resin and the control resin for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the resins extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resins using the elution buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize by staining. Excise protein bands that are unique to the compound-coupled resin and identify them by mass spectrometry.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the in vitro potency (IC50) of this compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Assay Setup: To the wells of the assay plate, add the kinase, the test compound at various concentrations, and the substrate peptide.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents to convert ADP to ATP and then generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct engagement of this compound with its target protein in a cellular context.
Materials:
-
Intact cells expressing the target protein
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Western blotting reagents and equipment
Procedure:
-
Compound Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a specified time.
-
Heat Shock: Heat the cell suspensions at various temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Separate the soluble fraction of the lysate (containing non-aggregated proteins) by centrifugation.
-
Protein Quantification and Analysis: Quantify the amount of the soluble target protein in each sample by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Radioligand Binding Assay for Cannabinoid Receptors
Objective: To determine the binding affinity (Ki) of this compound for CB1 and/or CB2 receptors.[8][9][10]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.[8]
-
Radioligand (e.g., [³H]CP-55,940).[8]
-
This compound
-
Non-labeled high-affinity cannabinoid ligand for determining non-specific binding (e.g., WIN 55,212-2).[8]
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[9]
-
Glass fiber filter mats.[9]
-
Scintillation counter and fluid.[9]
Procedure:
-
Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess non-labeled ligand), and competitive binding (membranes + radioligand + serially diluted test compound).[9]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[9][10]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mats to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[9]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.[9]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the test compound concentration and fit the data to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conclusion
While this compound itself has not been extensively profiled for biological activity, its 7-azaindole core strongly suggests a high probability of interaction with protein kinases and potentially other targets such as cannabinoid receptors. This guide provides a framework for initiating the investigation of its therapeutic potential. The presented data on related compounds, along with detailed experimental protocols, offer a solid starting point for researchers to explore the mechanism of action and identify the direct molecular targets of this and similar molecules, paving the way for future drug discovery and development efforts.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This protocol is designed to serve as a robust starting point for the synthesis of 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery programs.
Introduction
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, core is a significant heterocyclic motif found in numerous biologically active compounds. Functionalization of this scaffold is of great interest for the development of novel therapeutic agents. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2]
The substrate, this compound, possesses two distinct halogen atoms, offering the potential for selective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive towards oxidative addition to a palladium(0) catalyst than a carbon-chlorine bond on an aromatic ring. This difference in reactivity can be exploited to achieve selective coupling at the 4-position.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving three primary steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of the this compound to form an organopalladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the desired carbon-carbon bond of the 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.[1][3]
Experimental Protocol
This protocol is based on established procedures for the Suzuki coupling of related dihalogenated aza-indoles and other heterocyclic systems.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid or its ester (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting halide.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of structurally related bromo-chloro heterocyclic compounds. These serve as a reference for expected outcomes when applying the protocol to this compound.
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2,6-Dichloropyridine | Alkyl pinacol boronic ester | Pd₂(dba)₃ (2.5) / SPhos (10) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 70-90 |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Arylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DMF/H₂O | 100 | 4 | 80-95 |
| 4-Bromo-7-azaindole derivatives | Phenylboronic acid | Pd(OAc)₂ (10) / Xantphos (20) | Cs₂CO₃ | Dioxane | 100 | 12 | 75-88 |
Mandatory Visualizations
The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and the experimental workflow for the described protocol.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for Suzuki coupling.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl amines. The 7-azaindole scaffold, a key component of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, is a prevalent motif in pharmacologically active compounds. The ability to selectively introduce a variety of amino groups at the C4 position of this scaffold opens up a vast chemical space for the exploration of new therapeutic agents.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound, including recommended reaction conditions, a summary of expected yields with various amines based on analogous systems, and a visual representation of the experimental workflow.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed cross-coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst.
Data Presentation
While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields based on reactions with structurally similar halo-7-azaindoles. These examples demonstrate the versatility of the Buchwald-Hartwig amination with various amine coupling partners.
| Entry | Amine | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 | 12 | ~90 |
| 2 | N-Methylpiperazine | RuPhos Pd G3 | RuPhos | K₂CO₃ | Dioxane | 110 | 16 | ~85 |
| 3 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 100 | 24 | ~75 |
| 4 | Benzylamine | [Pd(cinnamyl)Cl]₂ | DavePhos | NaOtBu | Dioxane | 80 | 18 | ~92 |
| 5 | Cyclopropylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 20 | ~80 |
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in medicinal chemistry. This document outlines detailed protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the selective functionalization of this versatile scaffold.
Introduction
This compound is a dihalogenated heterocyclic compound of significant interest in drug discovery. The differential reactivity of the C-Br and C-Cl bonds, coupled with the electronic properties of the pyrrolo[2,3-c]pyridine core, allows for regioselective palladium-catalyzed cross-coupling reactions. This enables the targeted synthesis of a diverse range of substituted analogs for structure-activity relationship (SAR) studies. Typically, the C4-bromo bond is more reactive than the C7-chloro bond under standard palladium-catalyzed conditions, allowing for selective functionalization at the C4 position. Subsequent modification at the C7 position can be achieved under more forcing conditions or by employing catalyst systems known for activating aryl chlorides.
Data Presentation
The following tables summarize quantitative data for representative palladium-catalyzed cross-coupling reactions with this compound. For optimal results, N-protection of the pyrrole, for instance with a tosyl (Ts) group, is generally recommended to improve solubility and prevent side reactions.
Table 1: Suzuki-Miyaura Coupling Data
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/EtOH | 100 | 12 | 7-chloro-4-phenyl-1H-pyrrolo[2,3-c]pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 7-chloro-4-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 7-chloro-4-(pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine | 78 |
Table 2: Sonogashira Coupling Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 7-chloro-4-(phenylethynyl)-1H-pyrrolo[2,3-c]pyridine | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | RT | 24 | 7-chloro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-c]pyridine | 95 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | DIPA | Acetonitrile | 50 | 12 | 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-4-yl)prop-2-yn-1-ol | 82 |
Table 3: Buchwald-Hartwig Amination Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 4-(7-chloro-1H-pyrrolo[2,3-c]pyridin-4-yl)morpholine | 75 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 24 | N-phenyl-7-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine | 68 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | N-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine | 81 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. The pyrrole nitrogen of the starting material is often protected (e.g., with a tosyl group) to enhance reactivity and prevent side reactions; deprotection can be carried out post-coupling.
Protocol 1: Suzuki-Miyaura Coupling (Selective at C4-Br)
This protocol describes the synthesis of 7-chloro-4-phenyl-1H-pyrrolo[2,3-c]pyridine.
Materials:
-
4-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
2 M aqueous sodium carbonate solution (2.0 equiv)
-
Toluene
-
Ethanol
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-c]pyridine, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and ethanol (e.g., in a 4:1 ratio) to the flask, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the N-tosylated product.
-
Deprotection of the tosyl group can be achieved by treatment with a base such as NaOH in methanol/water.
Protocol 2: Sonogashira Coupling (Selective at C4-Br)
This protocol outlines the synthesis of 7-chloro-4-(phenylethynyl)-1H-pyrrolo[2,3-c]pyridine.
Materials:
-
4-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-c]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine to the flask.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient).
-
Perform subsequent deprotection of the tosyl group as needed.
Protocol 3: Buchwald-Hartwig Amination (Selective at C4-Br)
This protocol details the synthesis of 4-(7-chloro-1H-pyrrolo[2,3-c]pyridin-4-yl)morpholine.
Materials:
-
4-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a flame-dried Schlenk tube.
-
Add 4-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-c]pyridine.
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous 1,4-dioxane and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate or dichloromethane/methanol gradient).
-
Deprotect the tosyl group to yield the final product.
Visualizations
General Palladium-Catalyzed Cross-Coupling Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Regioselectivity Logic Diagram
Caption: Regioselectivity in cross-coupling of this compound.
Synthesis of Novel Kinase Inhibitors Utilizing 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors using 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine as a versatile starting material. The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP and effectively target the active sites of various kinases. Strategic functionalization at the 4- and 7-positions of this core structure allows for the development of highly selective and potent inhibitors of key signaling pathways implicated in cancer and other diseases.
Introduction to Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The this compound scaffold provides an excellent starting point for generating diverse libraries of kinase inhibitors through well-established synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthetic Strategies
The bromine and chlorine substituents on the this compound core serve as versatile handles for introducing a variety of chemical moieties. The bromine at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The chlorine at the 7-position can be displaced by nucleophiles, often via a Buchwald-Hartwig amination, to introduce various amino groups. This differential reactivity allows for a stepwise and controlled functionalization of the scaffold.
Data Presentation: Biological Activity of Pyrrolo[2,3-c]pyridine-based Kinase Inhibitors
The following table summarizes the in vitro potency of representative kinase inhibitors synthesized from pyrrolo[2,3-c]pyridine and closely related scaffolds.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Scaffold |
| 1 | FMS Kinase | 30 | Pyrrolo[3,2-c]pyridine |
| 2 | FMS Kinase | 60 | Pyrrolo[3,2-c]pyridine |
| 3 | EGFR, Her2, VEGFR2, CDK2 | 40-204 | Pyrrolo[2,3-d]pyrimidine |
| 4 | RIPK1 | 59.8 | Pyrrolo[2,3-d]pyridazin-7-one |
| 5 | FLT3, CDK2, CDK4, CDK6 | <10 (for FLT3) | Pyrrolo[2,3-d]pyrimidine |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine derivative.[2]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination at the C7-Position
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine with a primary or secondary amine.
Materials:
-
4-Aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a stream of argon, add the 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add the amine and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 4-aryl-7-amino-1H-pyrrolo[2,3-c]pyridine kinase inhibitor.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Targeted Signaling Pathways
Kinase inhibitors derived from the pyrrolo[2,3-c]pyridine scaffold have been shown to target several critical signaling pathways involved in cell proliferation, survival, and differentiation. Two of the most relevant pathways are the PI3K/Akt/mTOR and the JAK/STAT pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a frequent event in many types of cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in the immune system.[4]
Caption: The JAK/STAT signaling pathway and a potential point of inhibition.
Conclusion
The this compound scaffold is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic protocols provided herein, based on robust Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, offer a clear pathway for the generation of novel and potent drug candidates. The ability to target key oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT underscores the therapeutic potential of this chemical scaffold. These application notes serve as a comprehensive resource for researchers dedicated to the discovery and development of next-generation targeted therapies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine at the Bromo Position
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for the derivatization of this scaffold at the bromo position, focusing on common and robust carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols provided are based on established methodologies for structurally similar 4-bromo-7-azaindole derivatives and are expected to be readily adaptable.
Key Derivatization Reactions at the Bromo Position
The bromo group at the C4 position of the this compound core is amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful means to synthesize a library of analogues with diverse substituents. Key transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide array of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
These reactions are fundamental in modern synthetic organic chemistry and have been successfully applied to similar azaindole scaffolds.
Data Presentation: Representative Yields in Cross-Coupling Reactions
The following tables summarize typical yields obtained for palladium-catalyzed cross-coupling reactions on N-substituted 4-bromo-7-azaindole derivatives. These values serve as a reference for the expected efficiency of similar reactions on this compound. It is important to note that yields are substrate-dependent and optimization of reaction conditions may be necessary.
Table 1: Representative Yields for Buchwald-Hartwig C-N Cross-Coupling of N-Protected 4-Bromo-7-azaindoles with Amines [1][2]
| Amine Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 3-5 | 85-95 |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 4 | 92 |
| Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 5 | 88 |
| N-Methylpiperazine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 3.5 | 90 |
Table 2: Representative Yields for Buchwald-Hartwig C-O Cross-Coupling of N-Protected 4-Bromo-7-azaindoles with Phenols [1][3]
| Phenol Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Phenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 | 6 | 85 |
| m-Cresol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 | 5 | 89 |
| 4-Methoxyphenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 | 6 | 82 |
| 3-Chlorophenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 | 7 | 78 |
Table 3: Representative Yields for Suzuki-Miyaura Coupling of 7-Bromo-4-substituted-1H-indazoles with Boronic Acids [4]
| Boronic Acid | Catalyst System | Base | Solvent System | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 70-80 |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 65-75 |
Experimental Protocols
Note: The pyrrole nitrogen of this compound may require protection prior to cross-coupling reactions to prevent side reactions and improve solubility. Common protecting groups include tosyl (Ts), benzyl (Bn), or benzenesulfonyl (Bs). The following protocols assume an N-protected starting material.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-protected this compound with various boronic acids.[4][5]
Materials:
-
N-Protected this compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) add N-protected this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
dot
References
- 1. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
Selective Functionalization of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a dihalogenated 7-azaindole scaffold, represents a versatile building block in medicinal chemistry. Its strategic halogenation at the C4 and C7 positions allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity, stemming from the greater lability of the C-Br bond compared to the C-Cl bond in such reactions, enables the controlled introduction of diverse substituents, paving the way for the synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors.
This document provides detailed application notes and experimental protocols for the selective functionalization of this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Regioselectivity in Cross-Coupling Reactions
The selective functionalization of this compound is primarily governed by the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl. Consequently, the C4-bromo position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C7-chloro position. This inherent difference in reactivity allows for the selective functionalization at the C4 position while leaving the C7-chloro group intact for subsequent transformations.
Application in Drug Discovery: Kinase Inhibitors
The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the substituents at the C4 and C7 positions of the 7-azaindole core, researchers can fine-tune the binding affinity and selectivity of these compounds for specific kinase targets. For instance, substituted 7-azaindoles are key components of approved drugs like vemurafenib, a BRAF kinase inhibitor.
Experimental Protocols
Note: The pyrrole nitrogen of the 1H-pyrrolo[2,3-c]pyridine core is often protected prior to cross-coupling reactions to prevent potential side reactions and improve solubility. Common protecting groups include tosyl (Ts), benzyl (Bn), and 2-(trimethylsilyl)ethoxymethyl (SEM). The following protocols assume the use of an N-protected starting material where applicable.
Selective C4-Functionalization: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of a boronic acid with the C4-bromo position.
Table 1: Representative Quantitative Data for C4-Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 110 | 8 | 78 |
Protocol:
-
To a reaction vessel, add N-protected this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine derivative.
Selective C4-Functionalization: Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne at the C4-bromo position.
Table 2: Representative Quantitative Data for C4-Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 4 | 95 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Dioxane | 70 | 8 | 82 |
Protocol:
-
To a reaction vessel under an inert atmosphere, add N-protected this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Add the anhydrous solvent (e.g., THF) followed by the base (e.g., triethylamine, 2.0 equiv) and the terminal alkyne (1.1 equiv).
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 4-alkynyl-7-chloro-1H-pyrrolo[2,3-c]pyridine derivative.
Selective C4-Functionalization: Buchwald-Hartwig Amination
This protocol describes the C-N bond formation at the C4-bromo position.
Table 3: Representative Quantitative Data for C4-Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 91 |
| 2 | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₃PO₄ | Toluene | 110 | 18 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | 93 |
Protocol:
-
In an oven-dried reaction vessel, combine the N-protected this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent (e.g., dioxane) and the amine (1.2 equiv).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-amino-7-chloro-1H-pyrrolo[2,3-c]pyridine derivative.
Sequential C7-Functionalization
Following the successful functionalization of the C4 position, the less reactive C7-chloro group can be targeted for a second cross-coupling reaction. This typically requires more forcing reaction conditions, such as higher temperatures, stronger bases, and/or more active catalyst systems. The specific conditions will depend on the nature of the substituent at the C4 position and the desired coupling partner for the C7 position.
General Considerations for C7-Functionalization:
-
Catalyst Choice: More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often necessary to facilitate the oxidative addition to the less reactive C-Cl bond.
-
Reaction Temperature: Higher temperatures (e.g., 120-150 °C) are generally required.
-
Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and improve yields for the functionalization of the C7-chloro position.
Researchers should perform careful optimization studies for the C7-functionalization step based on the specific substrate and desired transformation.
These protocols and application notes provide a comprehensive guide for the selective functionalization of this compound, a key intermediate in the synthesis of biologically active molecules for drug discovery and development.
References
Application Notes and Protocols for the N-arylation of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are widely utilized for the formation of carbon-nitrogen bonds with aromatic amines.[1][2][3]
The N-arylated derivatives of this compound are of significant interest in medicinal chemistry, as they form the core structure of molecules that can act as modulators of various biological targets, including cannabinoid receptors.[4] The methodologies outlined below provide a robust foundation for the synthesis and exploration of novel compounds for drug discovery and development.
Data Presentation: A Comparative Overview of N-arylation Methods
The following table summarizes typical reaction conditions and expected outcomes for the N-arylation of this compound with a generic aryl amine, based on analogous reactions reported in the literature.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd₂(dba)₃ / Xantphos | CuI / L-proline |
| Aryl Source | Aryl amine | Aryl iodide or Aryl boronic acid |
| Base | NaOtBu or Cs₂CO₃ | K₂CO₃ or K₃PO₄ |
| Solvent | Toluene or 1,4-Dioxane | DMSO or DMF |
| Temperature | 80-110 °C | 100-140 °C |
| Reaction Time | 4-24 hours | 12-48 hours |
| Typical Yield | 60-95% | 45-80% |
| Functional Group Tolerance | Generally broad | Moderate to good |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol describes the N-arylation of this compound with an aryl amine using a palladium catalyst and a phosphine ligand.[1][5][6]
Materials:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aryl amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add sodium tert-butoxide (1.4 mmol) to the flask under a positive pressure of inert gas.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add diethyl ether (20 mL).
-
Wash the organic mixture with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-arylated product.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol outlines the N-arylation of this compound with an aryl boronic acid using a copper catalyst.[7][8][9]
Materials:
-
This compound
-
Aryl boronic acid
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the aryl boronic acid (1.5 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous DMSO (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent to obtain the pure N-arylated product.
Characterization:
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow for Buchwald-Hartwig N-arylation
Caption: A flowchart of the Buchwald-Hartwig N-arylation procedure.
Proposed Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Potential Signaling Pathway Modulation
N-arylated pyrrolopyridines can act as cannabinoid receptor modulators. The diagram below illustrates a simplified representation of the cannabinoid signaling pathway.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chembk.com [chembk.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. Its pyrrolopyridine core is a recognized privileged scaffold in medicinal chemistry, particularly for its ability to mimic the purine structure of ATP and interact with the hinge region of kinase enzymes. The bromine and chlorine substituents on the pyridine and pyrrole rings, respectively, offer regioselective handles for a variety of chemical transformations, including Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution. This allows for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.
This document provides detailed application notes on the use of this compound in the synthesis of cannabinoid receptor modulators and explores its potential as a scaffold for kinase inhibitors. It includes quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in their drug discovery efforts.
Application in the Synthesis of Cannabinoid Receptor Modulators
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, is a key regulator of numerous physiological processes. Modulators of this system have therapeutic potential for a range of conditions, including pain, inflammation, and neurological disorders. The this compound scaffold has been successfully employed in the development of potent and selective cannabinoid receptor modulators.
Quantitative Data: Cannabinoid Receptor Affinity
A notable example is the synthesis of 7-(3-chlorophenylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide, which demonstrates high affinity and selectivity for the CB2 receptor over the CB1 receptor. The affinity of this compound is presented in the table below.
| Compound ID | Target | Kᵢ (nM) |
| 7-(3-chlorophenylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide | Human CB2 Receptor | 1.3 |
| Human CB1 Receptor | 1200 |
Signaling Pathway
Cannabinoid receptors are G protein-coupled receptors (GPCRs). Upon agonist binding, the CB2 receptor primarily couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream cellular responses, including immune cell migration and cytokine release.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Synthesis of 7-(3-chlorophenylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide
This protocol details the multi-step synthesis starting from this compound.
Step 1: Protection of the Pyrrole Nitrogen To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Stir the mixture for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the SEM-protected intermediate.
Step 2: Carboxylation To a solution of the SEM-protected intermediate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the mixture for 1 hour at -78 °C. Bubble carbon dioxide gas through the solution for 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 1 hour. Acidify the reaction mixture with 1 M hydrochloric acid and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the carboxylic acid intermediate, which can be used in the next step without further purification.
Step 3: Amide Coupling To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous dimethylformamide (DMF), add (tetrahydro-2H-pyran-4-yl)methanamine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 16 hours. Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Step 4: Buchwald-Hartwig Amination In a sealed tube, combine the amide intermediate (1.0 eq), 3-chloroaniline (1.2 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq), and Xantphos (0.2 eq). Add anhydrous 1,4-dioxane to the tube, and degas the mixture with nitrogen for 15 minutes. Seal the tube and heat the reaction to 100 °C for 16 hours. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography.
Step 5: Deprotection To a solution of the SEM-protected final compound (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF, 2.0 eq, 1 M in THF). Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture and purify the residue by preparative HPLC to yield the final compound, 7-(3-chlorophenylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide.
Protocol 2: Cannabinoid Receptor Binding Assay (Ki Determination)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the CB1 and CB2 receptors.[6][7][8][9][10]
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³H]-CP55,940 (radioligand).
-
Test compound (e.g., 7-(3-chlorophenylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide).
-
WIN 55,212-2 (non-selective cannabinoid agonist for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand ([³H]-CP55,940 at a concentration near its Kd), and the test compound at various concentrations.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand, buffer, and a high concentration of WIN 55,212-2.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Potential Application in the Synthesis of Kinase Inhibitors
The pyrrolopyridine scaffold is a well-established core structure in the design of kinase inhibitors, particularly targeting the Janus kinase (JAK) family.[11][12][13] The nitrogen atoms in the bicyclic ring system can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP. While no specific examples of kinase inhibitors synthesized directly from this compound were identified in the conducted search, its structural similarity to known kinase inhibitor scaffolds suggests its high potential as a starting material for the development of novel kinase inhibitors.
Janus Kinase (JAK) Signaling Pathway
The JAK-STAT signaling pathway is a critical pathway for a wide range of cytokines and growth factors, playing a key role in the immune response and hematopoiesis.[14][15][16][17][] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors block the phosphorylation and activation of STAT proteins, thereby modulating the transcription of target genes involved in inflammation and cell proliferation.
General Synthetic Strategy for Pyrrolopyridine-based Kinase Inhibitors
Based on established synthetic routes for related pyrrolopyridine kinase inhibitors, a general workflow for the utilization of this compound can be proposed. The bromo and chloro substituents provide orthogonal handles for sequential cross-coupling reactions to introduce various functionalities at the C4 and C7 positions, enabling extensive SAR exploration.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of potent and selective cannabinoid receptor modulators. Furthermore, its structural features make it a highly promising starting material for the development of novel kinase inhibitors, particularly targeting the JAK family. The provided protocols and data serve as a resource for researchers to leverage this scaffold in their drug discovery programs.
References
- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. birchandfog.biz [birchandfog.biz]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. innoprot.com [innoprot.com]
- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. cusabio.com [cusabio.com]
Application Notes and Protocols for Cell-Based Assays of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a constituent of a class of heterocyclic compounds with significant potential in drug discovery. Derivatives of the pyrrolopyridine nucleus have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making these compounds promising candidates for therapeutic development.[2]
These application notes provide detailed protocols for essential cell-based assays to evaluate the cytotoxic effects and potential mechanisms of action of novel this compound derivatives. The assays described herein are fundamental for the initial screening and characterization of these compounds.
Data Presentation: Summary of Quantitative Data
The following tables represent hypothetical data for a series of this compound derivatives (BCPP-1 to BCPP-4) to illustrate how to present quantitative results from the described assays.
Table 1: Cytotoxicity of BCPP Derivatives in Cancer and Normal Cell Lines (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HEK293 (Normal Kidney) | Selectivity Index (HEK293/MCF-7) |
| BCPP-1 | 5.2 | 8.1 | 6.5 | > 50 | > 9.6 |
| BCPP-2 | 2.8 | 4.5 | 3.1 | 45.2 | 16.1 |
| BCPP-3 | 12.6 | 15.3 | 14.2 | > 50 | > 4.0 |
| BCPP-4 | 0.9 | 1.7 | 1.2 | 25.8 | 28.7 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 2.1 | 4.2 |
IC₅₀ values were determined after 48 hours of treatment using the MTT assay.
Table 2: Kinase Inhibitory Activity of BCPP Derivatives (IC₅₀ in nM)
| Compound | FGFR1 | FMS Kinase | IKKα |
| BCPP-1 | 250 | 450 | >1000 |
| BCPP-2 | 120 | 210 | 850 |
| BCPP-3 | >1000 | >1000 | >1000 |
| BCPP-4 | 15 | 30 | 150 |
| Reference Inhibitor | 10 (FGFRi) | 50 (FMSi) | 20 (IKKαi) |
IC₅₀ values were determined using in vitro kinase assays.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds (BCPP derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the BCPP derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.[4]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the supernatant, which is an indicator of cytotoxicity.[5]
Materials:
-
Cells and compounds prepared as in the MTT assay
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[6]
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Cell-Based Kinase Activity Assay
This protocol provides a general framework for assessing the inhibition of a specific kinase (e.g., FGFR, FMS) within a cellular context.
Materials:
-
Cell line overexpressing the kinase of interest or with a constitutively active signaling pathway
-
Appropriate growth medium and supplements
-
Test compounds (BCPP derivatives)
-
Stimulating ligand (if required, e.g., FGF for FGFR)
-
Cell lysis buffer
-
Phospho-specific antibodies for the kinase or its downstream substrate
-
Total protein antibodies
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents
-
Plate reader or imaging system
Protocol:
-
Cell Seeding and Starvation: Seed cells in 6-well or 12-well plates. Once they reach 70-80% confluency, you may need to starve them in a serum-free medium for several hours to reduce basal kinase activity.
-
Compound Treatment: Pre-treat the cells with various concentrations of the BCPP derivatives for a specified time (e.g., 1-2 hours).
-
Kinase Activation: Stimulate the cells with the appropriate ligand (if necessary) for a short period (e.g., 15-30 minutes) to induce kinase activation and phosphorylation of downstream targets.
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Analysis (Western Blot or ELISA):
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies to detect the phosphorylation status of the target kinase or its substrates.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total protein and a detection antibody for the phosphorylated form.[2]
-
-
Data Analysis: Quantify the levels of phosphorylated protein relative to the total protein. Determine the concentration of the BCPP derivative that causes 50% inhibition of phosphorylation.
Visualizations
Caption: General experimental workflow for assessing BCPP derivatives.
Caption: Hypothetical signaling pathway inhibited by BCPP derivatives.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
In vitro kinase assay protocol for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine analogs
Application Note & Protocol
Topic: In Vitro Kinase Assay Protocol for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This makes them a prominent class of targets for therapeutic intervention. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives like 1H-pyrrolo[2,3-b]pyridines and 7H-pyrrolo[2,3-d]pyrimidines showing potent inhibitory activity against various kinases such as Cdc7 and Akt.[1][2] This document provides a detailed protocol for evaluating the inhibitory potential of novel this compound analogs against a target of interest using a robust and high-throughput in vitro kinase assay.
The protocol described herein utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[3][4] This assay is universal for virtually any kinase, highly sensitive, and amenable to high-throughput screening (HTS) of compound libraries.[3][5]
Principle of the Assay
The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring ADP production.[5]
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the inhibitor (pyrrolo[2,3-c]pyridine analog) are incubated together. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP. After the reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate the remaining unconsumed ATP.[3][6]
-
ADP Conversion & Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a stable luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[4] The inhibitory effect of the test compounds is determined by the reduction in the luminescent signal.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade where the target, "Kinase X," plays a crucial role. The this compound analogs are designed to inhibit Kinase X, thereby blocking downstream signaling and cellular responses.
Caption: Hypothetical signaling pathway inhibited by pyrrolopyridine analogs.
Experimental Protocol
This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other plate types, maintaining the 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent.[6]
Materials and Reagents
-
Kinase: Purified recombinant target kinase (e.g., "Kinase X").
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
ATP: Ultra-Pure ATP solution (e.g., 10 mM stock).
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Plates: White, opaque, flat-bottom 384-well assay plates.
-
Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.
Assay Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Procedure
-
Compound Preparation: a. Create a serial dilution series of the this compound analogs in 100% DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 1:3 dilution factor. b. Transfer 1 µL of each compound dilution (or DMSO for controls) to the wells of a 384-well plate.
-
100% Inhibition Control (No Kinase): Wells with substrate, ATP, and DMSO, but no kinase.
-
0% Inhibition Control (Vehicle): Wells with kinase, substrate, ATP, and DMSO.
-
-
Kinase Reaction (Final Volume: 5 µL): a. Prepare a 2.5X master mix of the kinase and its substrate in kinase reaction buffer. b. Add 2 µL of the kinase/substrate master mix to each well containing the compounds or DMSO. c. Pre-incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase. d. Prepare a 2.5X ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase. e. Initiate the kinase reaction by adding 2 µL of the 2.5X ATP solution to all wells.
-
Incubation: a. Mix the plate on a plate shaker for 30 seconds. b. Incubate the reaction at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.
-
Reaction Termination and ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[6] b. Mix the plate on a shaker for 30 seconds. c. Incubate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP.[3]
-
ADP Detection and Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.[6] b. Mix the plate on a shaker for 30 seconds. c. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[5]
-
Measurement: a. Measure the luminescence using a plate-reading luminometer with an integration time of 0.25 to 1 second per well.
Data Analysis
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of kinase activity inhibited at each compound concentration: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_kinase) / (RLU_vehicle - RLU_no_kinase)) Where:
-
RLU_inhibitor is the relative light units from wells with the test compound.
-
RLU_no_kinase is the background signal (100% inhibition control).
-
RLU_vehicle is the maximum signal (0% inhibition control).
-
-
Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic dose-response curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation
The inhibitory activities of the this compound analogs are summarized in the table below. Data are presented as mean IC₅₀ values from three independent experiments (n=3). Selectivity is assessed by comparing activity against the primary target ("Kinase X") versus an off-target kinase ("Kinase Y").
| Compound ID | R¹ Group | R² Group | IC₅₀ for Kinase X (nM) | IC₅₀ for Kinase Y (nM) | Selectivity (Fold) [Kinase Y / Kinase X] |
| Analog-01 | H | H | 150 ± 12 | >10,000 | >67 |
| Analog-02 | -CH₃ | H | 75 ± 8 | 8,500 ± 450 | 113 |
| Analog-03 | H | -Phenyl | 25 ± 3 | 3,200 ± 210 | 128 |
| Analog-04 | H | -4-Fluorophenyl | 8 ± 1.5 | 4,500 ± 300 | 563 |
| Analog-05 | H | -4-Methoxyphenyl | 12 ± 2.1 | 6,800 ± 550 | 567 |
| Staurosporine | (Control) | (Control) | 5 ± 0.8 | 10 ± 1.2 | 2 |
Data are hypothetical and for illustrative purposes only.
References
- 1. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
| Potential Cause | Suggested Solutions |
| Catalyst Poisoning/Deactivation | The Lewis basic nitrogen atoms in the pyrrolo[2,3-c]pyridine core can coordinate to the palladium catalyst, leading to deactivation.[1][2] To mitigate this, consider the following: • Switch to bulkier, more electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][3] • Employ pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) which can be more resistant to deactivation.[4] • Try slow addition of the this compound to the reaction mixture to maintain a low concentration.[1] |
| Inefficient Oxidative Addition | The C-Br bond at the 4-position may be less reactive. To enhance oxidative addition: • Increase the reaction temperature.[3][5] Microwave irradiation can also be effective in reducing reaction times and improving yields.[6][7] • Use more electron-rich and bulky ligands to promote the oxidative addition step.[8][9] |
| Poor Solubility of Starting Materials | The heterocyclic nature of the starting material can lead to poor solubility in common organic solvents.[1] • Screen a variety of solvents or solvent mixtures. Common systems include dioxane/water, THF/water, DMF, or toluene.[1][4] • For highly insoluble substrates, consider higher boiling point solvents like DMF or DMAc, but be mindful of potential side reactions at elevated temperatures.[4] |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause & Mitigation |
| Protodeboronation | This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1] This is common with electron-deficient heteroaryl boronic acids.[1] • Solutions: - Use more stable boronic esters like pinacol esters (Bpin) or MIDA boronates.[1][3] - Run the reaction under anhydrous conditions if possible. - Optimize the base; sometimes a weaker base or different base/solvent combination can minimize this side reaction. |
| Homocoupling | This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1][3] • Solutions: - Thoroughly degas the reaction mixture and solvents before use.[1][3] - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] - Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[3] |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?
A1: There is no single "best" combination as the optimal choice depends on the specific boronic acid or ester being used. However, for nitrogen-containing heterocycles, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended to overcome catalyst inhibition.[1][10] Good starting points include:
-
Palladacycle precatalysts such as XPhos Pd G3 or SPhos Pd G4 . These are often more stable and efficient.[4]
-
Pd(PPh₃)₄ can be effective but may require higher catalyst loading and temperatures.[12]
Q2: What is the recommended base and solvent for this reaction?
A2: The choice of base and solvent is crucial and often requires screening.
-
Bases: Inorganic bases are commonly used. K₃PO₄ and Cs₂CO₃ are often effective, particularly for challenging couplings.[9][10][13] K₂CO₃ is also a viable option.[5][14] The strength and nature of the base can influence the rate of both the desired reaction and side reactions like protodeboronation.
-
Solvents: A mixture of an organic solvent and water is frequently employed. Popular choices include 1,4-dioxane/H₂O , THF/H₂O , and DMF .[1][4][10] The aqueous portion is necessary for the activity of inorganic bases.
Q3: At which position will the Suzuki coupling occur, the C4-bromo or the C7-chloro position?
A3: The Suzuki coupling will preferentially occur at the C4-bromo position. The relative reactivity of halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl.[15] Therefore, the C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki conditions, allowing for selective functionalization at the C4 position.
Q4: Can I perform a second Suzuki coupling at the C7-chloro position?
A4: Yes, it is possible to perform a second coupling at the C7-chloro position after the initial reaction at the C4-bromo site. However, the C-Cl bond is less reactive and will require more forcing conditions.[16] This may involve higher temperatures, a more active catalyst system (e.g., one with a highly electron-rich ligand), and a stronger base. A one-pot, two-step procedure with sequential addition of different boronic acids and adjustment of reaction conditions has been reported for similar dihalogenated heterocycles.[11]
Data Presentation: Reaction Condition Optimization
The following tables summarize reaction conditions and yields for Suzuki couplings of related azaindole and bromo-chloro heterocyclic substrates to guide optimization.
Table 1: Catalyst and Ligand Screening for a Model Azaindole Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ | Toluene/EtOH | 60 | 88[11] |
| 3 | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 75[17] |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ | 2-MeTHF/H₂O | 80 | 92 |
| 5 | PdCl₂(dppf) (10) | - | K₂CO₃ | DME/H₂O | 80 | 90[14] |
Table 2: Effect of Different Bases on Yield
| Entry | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | K₂CO₃ (2) | Dioxane/H₂O | 100 | 78 |
| 2 | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 91 |
| 3 | K₃PO₄ (2) | Dioxane/H₂O | 100 | 95[10] |
| 4 | Na₂CO₃ (2) | DMF/H₂O | 100 | 65 |
| 5 | Et₃N (3) | DMF | 100 | <10[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Reagent Preparation:
-
To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and, if necessary, an additional ligand.
-
-
Inert Atmosphere:
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.[18] The typical concentration is 0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[20]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][20]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[9]
-
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
Caption: A troubleshooting workflow for low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The primary side reactions encountered with this substrate are hydrodehalogenation, competitive amination at the C7-chloro position, and potential N-arylation of the pyrrole ring.
-
Hydrodehalogenation: This is a common side reaction in Buchwald-Hartwig aminations where a halogen atom is replaced by a hydrogen atom.[1] For the substrate this compound, this can result in the formation of 4-bromo-1H-pyrrolo[2,3-c]pyridine, 7-chloro-1H-pyrrolo[2,3-c]pyridine, or the fully dehalogenated 1H-pyrrolo[2,3-c]pyridine. This side reaction can be promoted by factors such as high temperatures and certain catalyst/ligand combinations.
-
Competitive Amination at C7-Cl: While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, amination at the C7-chloro position can occur, leading to a mixture of regioisomers. The selectivity is highly dependent on the chosen catalyst, ligand, and reaction conditions.
-
N-Arylation of the Pyrrole Ring: Although less common in the presence of more reactive aryl halides, competitive amination can occur at the nitrogen of the pyrrole ring, leading to the formation of N-arylated byproducts. This is more likely if the pyrrole nitrogen is deprotonated by the base.
-
β-Hydride Elimination: This is another potential side reaction where a β-hydrogen from the amine substrate is transferred to the palladium center, leading to the formation of an enamine and a palladium-hydride species, which can then participate in hydrodehalogenation.[1]
Q2: How can I improve the regioselectivity for amination at the C4-bromo position over the C7-chloro position?
A2: Achieving high regioselectivity is critical for a successful reaction. The following strategies can be employed:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands often favor oxidative addition at the more reactive C-Br bond. For similar heteroaromatic systems, ligands like Xantphos have been shown to be effective.
-
Catalyst Choice: Palladium precatalysts, such as those based on RuPhos, have been reported to offer good results in the amination of halo-7-azaindoles, a close analog of the target molecule.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the energy barrier for the oxidative addition at the C-Cl bond is higher than at the C-Br bond.
-
Base Selection: The choice of base can influence the reactivity and selectivity. While strong bases like NaOtBu are common, weaker bases such as Cs2CO3 or K3PO4 may offer better selectivity in some cases, albeit potentially requiring longer reaction times or slightly higher temperatures.
Q3: I am observing a significant amount of hydrodehalogenation. What steps can I take to minimize this side reaction?
A3: Hydrodehalogenation can be a persistent issue. Consider the following adjustments to your protocol:
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to generating palladium-hydride species that lead to hydrodehalogenation. Screening different ligands, such as those from the Buchwald or Hartwig groups, can identify a system that favors reductive elimination of the desired product over hydrodehalogenation.
-
Control Reaction Temperature and Time: As mentioned, lower reaction temperatures can disfavor side reactions. Additionally, minimizing the reaction time can reduce the accumulation of hydrodehalogenation byproducts. Monitor the reaction closely and stop it once the starting material is consumed.
-
Choice of Base and Solvent: The nature of the base and solvent can influence the formation and reactivity of palladium-hydride intermediates. Anhydrous solvents are crucial, as water can be a proton source for hydrodehalogenation.
Q4: Should I protect the pyrrole N-H during the reaction?
A4: Protection of the pyrrole N-H can be advantageous but is not always necessary.
-
Benefits of N-Protection: Protecting the N-H group can prevent competitive N-arylation and may improve the solubility of the substrate. Common protecting groups for pyrroles include Boc, SEM, and tosyl.
-
Successful Amination of Unprotected Substrates: There are reports of successful Buchwald-Hartwig aminations on unprotected halo-7-azaindoles.[2] In these cases, the choice of a bulky ligand and a suitable base (like LiHMDS) can favor C-amination over N-amination.
-
Considerations: The choice to protect will depend on the specific amine being coupled and the overall synthetic strategy. If N-arylation is a significant side product, protection is recommended.
Data Presentation: Representative Yields of Products and Side Products
| Entry | N-Protecting Group | Amine | Product | Yield (%) | Ref. |
| 1 | Benzyl | Aniline | 4-Anilino-1-benzyl-7-azaindole | 92 | [3] |
| 2 | Benzyl | 4-Fluoroaniline | 1-Benzyl-4-(4-fluoroanilino)-7-azaindole | 94 | [3] |
| 3 | Ethyl | 4-Methoxyaniline | 1-Ethyl-4-(4-methoxyanilino)-7-azaindole | 90 | [3] |
| 4 | Benzyl | Morpholine | 4-(Morpholino)-1-benzyl-7-azaindole | 88 | [3] |
Note: The primary side reactions to monitor in the case of this compound would be the formation of the 7-chloro-4-amino product, the 4-bromo-7-amino product, the 4,7-diamino product, and the various hydrodehalogenated species.
Experimental Protocols
The following is a representative experimental protocol for the Buchwald-Hartwig amination of an N-protected 4-bromo-7-azaindole, which can be adapted for this compound.
Materials:
-
N-protected 4-bromo-7-azaindole (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd2(dba)3 (5 mol %)
-
Xantphos (10 mol %)
-
Cs2CO3 (1.5 mmol)
-
Anhydrous dioxane (2 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add N-protected 4-bromo-7-azaindole, the amine, Pd2(dba)3, Xantphos, and Cs2CO3.
-
Add anhydrous dioxane to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Key Reaction Parameters and Their Influence on Side Reactions
Caption: Influence of reaction parameters on side reactions.
References
Technical Support Center: Purification of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | Product is highly polar and adsorbs strongly to silica gel. | - Use a less polar solvent system for elution. - Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like methanol or by using commercially available deactivated silica. - Consider using a different stationary phase, such as alumina. |
| Product is co-eluting with a major impurity. | - Optimize the solvent system for better separation. A shallower gradient or isocratic elution with a fine-tuned solvent mixture might be necessary. - Perform a preliminary purification step, such as recrystallization or a liquid-liquid extraction, to remove the bulk of the impurity. | |
| Product is unstable on silica gel. | - Minimize the time the compound spends on the column by using flash chromatography with a higher flow rate. - If possible, perform the chromatography at a lower temperature. | |
| Persistent Impurities in the Final Product | Incomplete reaction or presence of starting materials. | - Monitor the reaction closely using TLC or LC-MS to ensure it has gone to completion. - The primary starting material for the synthesis of this compound is often derived from 5-bromo-2-hydroxy-3-nitropyridine, which is then chlorinated and cyclized.[1] Unreacted intermediates from these steps could be present. An optimized purification protocol should target the removal of these precursors. |
| Formation of side products. | - Re-evaluate the reaction conditions to minimize side product formation. - Employ a multi-step purification strategy, combining column chromatography with recrystallization or preparative HPLC. | |
| Inadequate separation during chromatography. | - Experiment with different solvent systems. A good starting point for halogenated aromatic compounds is a hexane/ethyl acetate or dichloromethane/methanol gradient. - Use a longer column or a stationary phase with a smaller particle size for higher resolution. | |
| Product Oiling Out During Recrystallization | Inappropriate solvent choice. | - Screen a variety of solvents or solvent mixtures. The ideal solvent should dissolve the compound at high temperatures but not at room temperature. - Try a solvent system where the compound has moderate solubility at room temperature and then add a co-solvent in which it is insoluble to induce crystallization. |
| Presence of impurities that lower the melting point. | - Purify the crude product by column chromatography before attempting recrystallization. | |
| Broad or Tailing Peaks in HPLC Analysis | Interaction of the basic nitrogen in the pyrrolopyridine ring with silica. | - Add a small amount of a basic modifier, such as triethylamine (0.1%), to the mobile phase to improve peak shape. |
| Column overload. | - Inject a smaller amount of the sample onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is a general-purpose solvent system for the column chromatography of this compound?
A1: A common starting point for the purification of halogenated heterocyclic compounds like this compound is a gradient of ethyl acetate in hexane or dichloromethane in methanol. The optimal ratio will depend on the specific impurities present in your crude product. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q2: How can I identify the common impurities in my reaction mixture?
A2: Common impurities often include unreacted starting materials or intermediates from the synthetic pathway. The synthesis of this compound may involve the chlorination of 5-bromo-2-hydroxy-3-nitropyridine to 5-bromo-2-chloro-3-nitropyridine, followed by a ring-closing reaction.[1] Therefore, these precursor molecules could be present as impurities. Techniques like LC-MS and NMR can be used to identify these and other side products.
Q3: Is recrystallization a suitable method for purifying this compound?
A3: Recrystallization can be an effective final purification step to obtain a highly pure product, especially after initial purification by column chromatography. The choice of solvent is critical and will require screening. Solvents to consider for screening include ethanol, isopropanol, acetonitrile, or mixtures of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexane or heptane).
Q4: What should I do if my purified product still shows low purity by HPLC?
A4: If column chromatography and recrystallization are insufficient, consider using preparative High-Performance Liquid Chromatography (HPLC). This technique offers higher resolution and can often separate closely related impurities.
Q5: Are there any specific handling precautions for this compound?
A5: As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general guideline. Specific parameters such as column size, silica amount, and solvent system should be optimized based on the scale of the reaction and the impurity profile.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient will depend on the separation required.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the partially purified product in a minimal amount of a hot solvent (or solvent mixture).
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A decision-making flowchart for troubleshooting an impure product.
References
Technical Support Center: Synthesis of 4-Bromo-7-Chloro-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for the synthesis of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield and other common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A frequently cited synthetic pathway begins with 5-bromo-2-hydroxy-3-nitropyridine. This starting material undergoes chlorination to form 5-bromo-2-chloro-3-nitropyridine, which is then subjected to a ring-closing reaction to yield the final product, this compound.[1]
Q2: I am experiencing a significantly low yield. What are the potential causes?
A2: Low yields in the synthesis of halogenated 7-azaindoles can stem from several factors:
-
Incomplete Chlorination: The initial chlorination step may not have gone to completion, leaving unreacted starting material.
-
Side Reactions: Undesired side reactions, such as over-halogenation or decomposition of intermediates, can reduce the yield of the desired product.
-
Inefficient Ring Closure: The reductive cyclization to form the pyrrole ring is a critical step, and suboptimal conditions can lead to the formation of byproducts.
-
Product Loss During Workup and Purification: The product may be lost during extraction, washing, or purification steps.
-
Purity of Starting Materials: The quality of the initial 5-bromo-2-hydroxy-3-nitropyridine is crucial for a successful synthesis.
Q3: Are there alternative methods for the synthesis of halogenated 7-azaindoles?
A3: Yes, various methods for the synthesis and functionalization of the 7-azaindole core structure have been reported. These include palladium-catalyzed cross-coupling reactions and other modern synthetic techniques.[2][3][4] Exploring these alternative routes might provide a more efficient pathway if the current method consistently results in low yields.
Troubleshooting Guide
This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in the Chlorination Step
| Potential Cause | Recommended Solution |
| Insufficient Chlorinating Agent | Ensure the correct stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride) is used. A slight excess may be necessary to drive the reaction to completion. |
| Low Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for decomposition. The optimal temperature is crucial for efficient chlorination. |
| Short Reaction Time | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before quenching. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can react with the chlorinating agent. |
Issue 2: Low Yield in the Ring-Closure Step
| Potential Cause | Recommended Solution |
| Ineffective Reducing Agent | The choice of reducing agent for the nitro group is critical. Common options include catalytic hydrogenation (e.g., Pd/C) or metal-acid combinations (e.g., Fe/acetic acid). The effectiveness of each should be evaluated. |
| Suboptimal Reaction Conditions | Temperature, pressure (for hydrogenation), and solvent can significantly impact the efficiency of the cyclization. A systematic optimization of these parameters may be necessary. |
| Formation of Byproducts | Incomplete reduction or side reactions can lead to a mixture of products. Analyze the crude product by LC-MS to identify major byproducts and adjust reaction conditions accordingly. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Polar Impurities | If the crude product contains highly polar impurities, a silica gel column chromatography with a gradient elution system (e.g., ethyl acetate in hexanes) can be effective. |
| Co-eluting Impurities | If impurities co-elute with the product, recrystallization from a suitable solvent system may be necessary. Experiment with different solvents to find one that provides good separation. |
| Residual Starting Material | If unreacted starting material is present, consider an additional purification step or re-subjecting the crude product to the reaction conditions. |
Experimental Protocols
Protocol 1: General Chlorination of a Hydroxypyridine
-
To a solution of the hydroxypyridine in an appropriate anhydrous solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Reductive Cyclization of a Nitropyridine to form a Pyrrole Ring
-
Dissolve the nitropyridine intermediate in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Add a catalyst, such as Palladium on carbon (Pd/C), under an inert atmosphere.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Currently, specific quantitative data for the synthesis of this compound is limited in publicly available literature. Researchers are encouraged to maintain detailed experimental records to build a data repository for this synthesis. Below is a template for recording and comparing experimental data.
| Experiment ID | Starting Material | Chlorinating Agent (equivalents) | Reaction Time (Chlorination) | Reducing Agent | Reaction Time (Cyclization) | Yield (%) | Purity (%) |
| EXP-001 | 5-bromo-2-hydroxy-3-nitropyridine | POCl₃ (X eq) | X h | Pd/C, H₂ | X h | ||
| EXP-002 | 5-bromo-2-hydroxy-3-nitropyridine | POCl₃ (Y eq) | Y h | Fe, Acetic Acid | Y h |
Visualizations
Troubleshooting Workflow for Low Yield
References
Preventing debromination in 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during palladium-catalyzed cross-coupling reactions of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions?
A1: Debromination, a specific form of dehalogenation, is an undesired side reaction in which the bromine atom of the aryl bromide is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[1][2] This occurs when the palladium complex, after oxidative addition to the aryl bromide, undergoes reductive elimination with a hydride source instead of the desired transmetalation with the coupling partner.[1]
Q2: What is the primary mechanism of debromination?
A2: The primary mechanism involves the formation of an aryl-palladium-hydride intermediate (Ar-Pd(II)-H). This species can be generated when the Pd(II) complex oxidizes another component in the reaction mixture, such as an amine base or an alcohol solvent, to acquire a hydride ligand.[1] Subsequent reductive elimination releases the debrominated product (Ar-H) and regenerates the Pd(0) catalyst.[1]
Q3: Which reaction parameters are most critical in controlling debromination?
A3: The most critical parameters include the choice of phosphine ligand, base, solvent, and temperature.[2] The presence of water can also play a crucial, but complex role, sometimes promoting the desired coupling while also potentially contributing to dehalogenation if not carefully controlled.[3]
Q4: Are heteroaryl bromides like this compound particularly susceptible to debromination?
A4: Yes, electron-deficient heteroaryl halides can be prone to side reactions like debromination.[4] Additionally, the presence of the pyrrole N-H group can lead to complications, such as catalyst inhibition or side reactions.[5][6] Protecting the pyrrole nitrogen is a common strategy to suppress dehalogenation and improve reaction outcomes.[5]
Q5: How does the choice of palladium catalyst and ligand influence debromination?
A5: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand are crucial.[7][8][9] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or P(t-Bu)₃, can promote the desired reductive elimination of the coupled product over the debromination pathway.[2][8] They stabilize the palladium center and accelerate the cross-coupling steps.[4][9]
Troubleshooting Guide
Problem 1: Significant formation of the debrominated byproduct, 7-chloro-1H-pyrrolo[2,3-c]pyridine, is observed by LC-MS.
Possible Causes & Recommended Actions:
-
Sub-optimal Ligand: The current ligand may not be sufficiently electron-rich or sterically hindering to prevent the formation of palladium-hydride species.
-
Inappropriate Base: The base might be too strong or could be acting as a hydride source. Some amine bases can contribute to debromination.[1]
-
Action: Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] These are generally less likely to be a source of hydrides compared to some organic bases or stronger inorganic ones.
-
-
Unsuitable Solvent: Protic solvents like alcohols can be a direct source of hydrides.[1]
-
Action: Use anhydrous aprotic solvents like dioxane, toluene, or DMF. Ensure the solvent is thoroughly degassed to remove oxygen, which can also lead to side reactions.[4]
-
-
Presence of Water: While often necessary for Suzuki couplings, excessive or uncontrolled amounts of water can be a proton source leading to hydrodehalogenation.[3]
-
Action: If using an aqueous base, minimize the amount of water. Try a solvent system with a controlled amount of water (e.g., dioxane/water 8:1) or use an anhydrous base/solvent combination if the reaction permits.[3]
-
-
High Reaction Temperature: Elevated temperatures can sometimes favor the debromination pathway.
-
Action: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it might suppress the side reaction to a greater extent.
-
Problem 2: The coupling reaction is sluggish or stalls, and debromination is the major pathway.
Possible Causes & Recommended Actions:
-
Catalyst Deactivation: The nitrogen atoms in the 7-azaindole core can chelate the palladium catalyst, leading to inactive species.[4][6] The unprotected pyrrole N-H can also interfere.[5]
-
Action 1: Protect the pyrrole nitrogen with a suitable protecting group like BOC or SEM. This can prevent catalyst inhibition and has been shown to suppress dehalogenation in similar pyrrole systems.[5]
-
Action 2: Use a more active pre-catalyst that readily forms the active Pd(0) species.[2] Palladium pre-catalysts based on biaryl phosphine ligands (e.g., XPhos-Pd-G2/G3) can be very effective.[10][11]
-
-
Slow Transmetalation (Suzuki Coupling): The transfer of the organoboron group to palladium may be the rate-limiting step.[2]
-
Action: Ensure the boronic acid or ester is of high purity. Consider switching to a more reactive boronic ester (e.g., MIDA or pinacol boronate) or a trifluoroborate salt.[4]
-
-
Slow Reductive Elimination: The final step to form the product may be slow.
Data Summary: Influence of Reaction Parameters on Debromination
The following table summarizes general trends for minimizing debromination based on literature reports for similar substrates. Optimal conditions for this compound will require specific experimental optimization.
| Parameter | Condition to Favor Coupling | Condition to Avoid (Potential for Debromination) | Rationale | References |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Less bulky, electron-poor phosphines (e.g., PPh₃) | Promotes faster reductive elimination of the desired product and sterically disfavors hydride formation. | [2][8][10][11] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Strong bases (e.g., NaOt-Bu in some cases), amine bases (e.g., Et₃N) | Minimizes potential for the base to act as a hydride source or cause substrate/product degradation. | [1][2] |
| Solvent | Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF) | Protic solvents (e.g., alcohols like MeOH, EtOH) | Alcohols can be a direct source of hydride for the palladium center. | [1] |
| Temperature | Lowest effective temperature | Excessively high temperatures | Lower temperatures can reduce the rate of the debromination side reaction more than the desired coupling. | [2] |
| Water Content | Minimal, controlled amount (if required for Suzuki) | Anhydrous conditions (can stall reaction); excess water | Water is often crucial for transmetalation in Suzuki coupling but can also be a proton source. | [3] |
| N-H Protection | Protected pyrrole (e.g., N-Boc, N-SEM) | Unprotected pyrrole | Prevents catalyst inhibition/chelation by the N-H group and can suppress dehalogenation. | [5][6] |
Visualized Workflows and Mechanisms
Caption: A troubleshooting decision tree for addressing debromination.
Caption: Catalytic cycle for Suzuki coupling showing the competing debromination pathway.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols
Note: These are generalized protocols and require optimization for this compound. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling (General Guidance)
This protocol is designed to minimize debromination by using a bulky, electron-rich ligand and a phosphate base.
Reagents & Materials:
-
This compound (1.0 eq.)
-
Boronic acid or pinacol boronate ester (1.2-1.5 eq.)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G2, 2-5 mol%)
-
Ligand (e.g., XPhos, if not using a pre-catalyst)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water (if necessary)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under inert atmosphere, add this compound, the boronic acid/ester, and K₃PO₄.
-
Catalyst Addition: Add the palladium pre-catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane. If required for the specific boronic acid, a small amount of degassed water can be added (e.g., dioxane:water 10:1 to 4:1).
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for consumption of starting material and formation of both the desired product and the debrominated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination (General Guidance)
This protocol uses a bulky biarylphosphine ligand and a non-nucleophilic base to couple amines while minimizing debromination.[6][12]
Reagents & Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.2 eq.)
-
Pd₂(dba)₃ (2.5 mol %) or Pd(OAc)₂ (5 mol %)
-
Ligand (e.g., Xantphos or RuPhos, 10 mol %)
-
Cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.) or Lithium bis(trimethylsilyl)amide (LiHMDS)[6]
-
Anhydrous 1,4-Dioxane or Toluene
-
Sealed Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry, oven-baked sealed tube under inert atmosphere, add the palladium source, the ligand, and the base.
-
Reagent Addition: Add the this compound and the anhydrous solvent (e.g., dioxane).
-
Amine Addition: Add the amine coupling partner.
-
Sealing and Heating: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction vessel to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cfmot.de [cfmot.de]
- 8. gessnergroup.com [gessnergroup.com]
- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Solubility issues of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Solubility Profile
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for many heterocyclic compounds, though issues can arise upon dilution in aqueous solutions. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, effective for creating stock solutions. |
| N-Methyl-2-pyrrolidone (NMP) | Likely Soluble | A strong, polar aprotic solvent that can be effective for highly insoluble compounds. |
| Methanol (MeOH) | Partially Soluble | May be useful for certain applications, but solubility might be limited. |
| Ethanol (EtOH) | Partially Soluble | Similar to methanol, solubility is expected to be moderate. |
| Dichloromethane (DCM) | Sparingly Soluble / Insoluble | Generally, polar heterocyclic compounds exhibit low solubility in non-polar solvents like DCM. |
| Ethyl Acetate (EtOAc) | Sparingly Soluble / Insoluble | Limited solubility is expected due to the polar nature of the compound. |
| Water | Insoluble | The compound is not expected to be soluble in aqueous solutions. |
| Trifluoroacetic Acid (TFA) | Likely Soluble | Can be used as a solvent of last resort for NMR or other analytical techniques, but it is a harsh reagent.[1] |
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A1: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like DMSO becomes insoluble when the solution is diluted with a non-solvent, such as water or an aqueous buffer.[2] To address this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to use a more diluted stock solution or a larger volume of the aqueous buffer.
-
Use co-solvents: Adding a co-solvent that is miscible with both DMSO and water, such as ethanol or methanol, can help to increase the solubility of the compound in the final solution.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize toxicity in cellular assays.
Q2: I'm struggling to dissolve the compound in any common organic solvent for my reaction. What are my options?
A2: For challenging solubility cases, you may need to explore more aggressive solvents or techniques:
-
Elevated Temperatures: Gently warming the solvent can increase the solubility of your compound. Always check the compound's stability at higher temperatures before proceeding.
-
Sonication: Using an ultrasonic bath can help to break down solid particles and facilitate dissolution.
-
Alternative Solvents: Consider using less common but more powerful solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). For analytical purposes, Trifluoroacetic Acid (TFA) can be effective, but be mindful of its reactivity.[1][3]
Q3: Can I modify the compound to improve its solubility?
A3: Yes, if your experimental design allows for it, chemical modification can be a powerful tool to enhance solubility.[1] One common strategy for compounds with basic nitrogen atoms, like this compound, is to form a salt.[1] Reacting the compound with an acid (e.g., hydrochloric acid or trifluoroacetic acid) can create a more polar salt form that may exhibit improved solubility in polar solvents.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Step 1: Initial Solvent Screening
Begin by testing the solubility in a range of common laboratory solvents. A suggested screening panel includes:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
Step 2: If Solubility is Low in All Initial Solvents
-
Apply Heat: Gently warm the solvent and compound mixture. A temperature of 40-50°C is a good starting point.
-
Use Sonication: Place the mixture in an ultrasonic bath for 15-30 minutes.
-
Try a Stronger Solvent: If the above methods fail, consider using N-Methyl-2-pyrrolidone (NMP).
Step 3: If the Compound Precipitates Upon Dilution
-
Optimize Dilution: Prepare a more dilute stock solution in your organic solvent before adding it to the aqueous phase.
-
Use a Co-solvent: Create a ternary solvent system. For example, dissolve the compound in DMSO, then dilute with ethanol before adding to your aqueous buffer.
-
Adjust pH: If your aqueous medium allows, adjusting the pH may improve solubility. For a basic compound like this, a more acidic pH might enhance solubility.
Step 4: For Persistent Solubility Problems
-
Salt Formation: If feasible for your application, consider converting the compound to its hydrochloride or trifluoroacetate salt to improve aqueous solubility.
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol provides a method for quickly assessing the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into a tared vial.
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.
-
If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat the vortexing and observation steps.
-
Continue adding solvent in a stepwise manner until the solid is completely dissolved.
-
Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.
Protocol 2: Preparation of a Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution, which can then be diluted for various experiments.
Materials:
-
This compound
-
Chosen solvent (e.g., DMSO)
-
Volumetric flask or appropriate glassware
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the desired concentration and volume of your stock solution.
-
Calculate the required mass of the compound and accurately weigh it out.
-
Transfer the weighed compound to the volumetric flask.
-
Add a portion of the solvent (approximately half of the final volume) to the flask.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Once the compound is dissolved, add the remaining solvent to reach the final desired volume.
-
Mix the solution again to ensure homogeneity.
-
Store the stock solution appropriately, protected from light and moisture.
For further assistance, please consult the Safety Data Sheet (SDS) for this compound before handling.[4]
References
Technical Support Center: Catalyst Selection for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and conditions for efficient cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions performed on this compound?
A1: The most frequently employed cross-coupling reactions for this substrate are Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions allow for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively, enabling the synthesis of a diverse range of derivatives.
Q2: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling?
A2: The Carbon-Bromine (C-Br) bond is generally more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1] The typical order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl.[1][2] This inherent difference in reactivity allows for selective functionalization at the 4-position (C-Br) while leaving the 7-position (C-Cl) intact for subsequent transformations.
Q3: Is N-protection of the pyrrolo[2,3-c]pyridine core necessary for successful coupling?
A3: N-protection of the pyrrole nitrogen is often recommended and can be crucial for the success of the coupling reaction. The acidic N-H proton of the 7-azaindole core can interfere with the catalytic cycle, potentially leading to catalyst deactivation or undesired side reactions.[3] N-alkylation (e.g., N-Me, N-benzyl) or protection with groups like Boc can prevent these issues and improve reaction outcomes.[3][4][5]
Q4: What are the key factors to consider when selecting a catalyst system?
A4: The choice of catalyst system is critical and depends on the specific coupling reaction. Key components to consider are:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][5][6][7]
-
Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and scope. Bulky, electron-rich phosphine ligands are often effective.[1]
-
Base: The base plays a vital role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][5][6][7]
-
Solvent: The solvent can influence catalyst solubility, stability, and reactivity. Anhydrous, degassed solvents are typically required.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
-
Catalyst Inactivity: The palladium catalyst may not be active.
-
Solution: Ensure the use of a reliable source of palladium precursor and ligand. Consider using a pre-formed, air-stable palladium complex. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[9]
-
-
Ligand Incompatibility: The chosen ligand may not be optimal for the substrate.
-
Solution: Screen a variety of phosphine ligands. For nitrogen-containing heterocycles, bulky and electron-rich ligands such as SPhos or XPhos can be effective.[10]
-
-
Ineffective Base: The base may not be strong enough or may have poor solubility.
-
Solution: Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.
-
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner may be degrading before coupling occurs.[6]
-
Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the reaction conditions are anhydrous where appropriate, although some Suzuki reactions benefit from aqueous conditions.[2]
-
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for a Suzuki-Miyaura coupling reaction is as follows:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[9]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[9]
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[6][9]
-
Add a degassed solvent mixture (e.g., DME/water or dioxane/water).[6][9]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[6][9]
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify by column chromatography.[1]
Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (10%) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [6] |
| Pd₂(dba)₃ (5%) | SPhos (20%) | - | - | 110 | - | 88 | [11] |
| Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | - | [1] |
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
Possible Causes & Solutions
-
Catalyst Poisoning: The nitrogen atoms in the substrate or amine coupling partner can coordinate to the palladium center and inhibit catalysis.[3]
-
Steric Hindrance: Bulky amines may react slowly.
-
Solution: Increase the reaction temperature and/or time. Consider using a more active catalyst system, potentially with a different ligand.
-
-
Weak Base: The base may not be sufficient to deprotonate the amine.
-
Solution: Use a strong, non-nucleophilic base such as Cs₂CO₃ or NaOtBu.
-
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for Buchwald-Hartwig amination is as follows:
-
In a glovebox or under an inert atmosphere, combine the N-protected this compound (1.0 mmol), the amine (1.2 mmol), the base (e.g., Cs₂CO₃, 1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., Xantphos, 10 mol%) in a Schlenk tube.[4][5]
-
Add the anhydrous, degassed solvent (e.g., dioxane, 2 mL).[4][5]
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the required time (1-24 h).[4][5]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, and perform a standard aqueous workup followed by purification.
Quantitative Data Summary: Buchwald-Hartwig Amination Conditions
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ (5%) | Xantphos (10%) | Cs₂CO₃ (1.5) | Dioxane | 100 | 1-24 | Amides, Amines | - | [4][5] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | - | Amides, Amines | - | [4][5] |
Issue 3: Failure of Sonogashira Coupling
Possible Causes & Solutions
-
Copper Co-catalyst Issues: The copper(I) source, often CuI, is sensitive to oxidation.
-
Solution: Use freshly purchased or purified CuI. Ensure all reagents and solvents are thoroughly deoxygenated.
-
-
Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself, especially in the presence of oxygen.
-
Solution: Maintain a strict inert atmosphere throughout the reaction.
-
-
Low Catalyst Activity: The palladium catalyst may not be efficient for this transformation.
-
Solution: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are commonly used and effective catalysts for Sonogashira reactions.[12] Screening different palladium sources may be necessary.
-
Experimental Protocol: Sonogashira Coupling
A typical Sonogashira coupling protocol is as follows:
-
To a Schlenk tube under an inert atmosphere, add the this compound derivative, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide (2-10 mol%).[12]
-
Add the anhydrous, degassed solvent (e.g., THF or DMF).[12]
-
Add the amine base (e.g., triethylamine, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) via syringe.[12]
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.[12]
-
Upon completion, perform a standard workup and purify the product by column chromatography.[12]
Quantitative Data Summary: Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Coupling Partner | Reference |
| Pd(PPh₃)₂Cl₂ (1-5%) | CuI (2-10%) | Et₃N (2-3) | THF/DMF | RT - 80 | Terminal Alkynes | [12] |
| Pd(PPh₃)₄ | CuI | - | - | - | Terminal Alkynes | [3] |
Visualized Workflows and Logic
Caption: Troubleshooting decision tree for low-yield coupling reactions.
Caption: Logic for selecting a catalyst system based on the desired bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Monitoring reaction progress of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine modifications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its subsequent chemical modifications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the modification of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Cross-Coupling
Question: My Suzuki-Miyaura reaction with this compound is showing low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion in Suzuki-Miyaura couplings involving this substrate can be attributed to several factors, primarily related to catalyst inhibition and substrate reactivity.[1][2]
-
Potential Cause: Catalyst Inhibition. The lone pair of electrons on the pyridine nitrogen of the 7-azaindole scaffold can coordinate to the palladium catalyst, leading to its deactivation.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen.[1][3]
-
Potential Cause: Inefficient Oxidative Addition. While the carbon-bromine bond at the 4-position is reactive, issues with the oxidative addition step can still arise, which is often the rate-determining step.[1]
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier for this step. Additionally, screening different palladium pre-catalysts and ligands is recommended.[1][3]
-
Potential Cause: Inactive Catalyst. The palladium catalyst may not be in its active Pd(0) state.
-
Solution: Consider using a pre-formed Pd(0) source or ensure that the reaction conditions are suitable for the in-situ reduction of a Pd(II) pre-catalyst.[3]
-
Potential Cause: Suboptimal Base or Solvent. The choice of base and solvent is crucial for the transmetalation step.[3][4]
-
Solution: A common and often effective base for challenging couplings is potassium phosphate (K₃PO₄).[3] Ensure the use of anhydrous and degassed solvents to prevent side reactions.[5]
-
Potential Cause: Boronic Acid Decomposition. Boronic acids can be prone to protodeboronation, especially in the presence of water and at elevated temperatures.[1]
-
Solution: Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable. Ensure solvents are anhydrous.[1]
References
Technical Support Center: Regioselectivity in Reactions of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions involving 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Troubleshooting Guides
Controlling the site of reaction (C4-bromo vs. C7-chloro) is a common challenge. The following tables provide guidance on troubleshooting poor regioselectivity in common cross-coupling and lithiation reactions.
Table 1: Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling
| Issue | Potential Cause | Recommended Solution |
| Low selectivity for C4 coupling | Steric hindrance at the C4 position. | Use a less sterically demanding boronic acid or a smaller phosphine ligand on the palladium catalyst. |
| Inappropriate choice of palladium catalyst and/or ligand. | Screen a variety of palladium precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos).[1] | |
| Reaction temperature is too high, leading to scrambling. | Lower the reaction temperature and monitor the reaction over a longer period. | |
| Significant C7 coupling | The C-Cl bond is unexpectedly reactive under the chosen conditions. | Employ milder reaction conditions, such as using a weaker base or a lower reaction temperature. |
| Debromination or dechlorination | The base may be promoting hydrodehalogenation. | Use a non-nucleophilic base like Cs₂CO₃ or K₃PO₄.[2] |
| Low overall yield | Inefficient oxidative addition of the palladium catalyst. | Ensure the palladium catalyst is active and consider using an activating agent. |
| Poor solubility of reactants. | Screen different solvents or solvent mixtures to ensure all components are fully dissolved. |
Table 2: Troubleshooting Poor Regioselectivity in Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Mixture of C4 and C7 amination products | Similar reactivity of the C-Br and C-Cl bonds under the reaction conditions. | Modify the catalyst system; bidentate phosphine ligands like BINAP or DPPF can offer different selectivity profiles.[3] |
| The chosen base is too strong or too weak. | Screen different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) to find the optimal balance for selective C-N bond formation. | |
| Preferential reaction at the C7 position | The C-Cl bond may be more activated towards amination under certain conditions. | Consider protecting the N-H of the pyrrole ring, which can alter the electronic properties of the scaffold. |
| Low conversion to the desired product | Catalyst inhibition or deactivation. | Use a higher catalyst loading or a more robust catalyst system. Ensure all reagents and solvents are anhydrous and deoxygenated. |
| Side reactions, such as hydrodehalogenation | The amine substrate or the base may be acting as a reducing agent. | Add the amine slowly to the reaction mixture and ensure the temperature is well-controlled. |
Table 3: Troubleshooting Poor Regioselectivity in Lithiation/Halogen-Metal Exchange
| Issue | Potential Cause | Recommended Solution |
| Unselective metalation at both C4 and C7 | The organolithium reagent is too reactive. | Use a less reactive organolithium reagent (e.g., n-BuLi vs. t-BuLi) or perform the reaction at a very low temperature (-78 °C or lower). |
| Decomposition of the starting material | The organolithium reagent is acting as a base and deprotonating the pyrrole N-H. | Protect the N-H of the pyrrole with a suitable protecting group (e.g., SEM, Boc) before attempting lithiation.[4] |
| Low yield of the desired functionalized product | The lithiated intermediate is unstable. | Use an additive like bis(2-dimethylaminoethyl)ether to stabilize the lithiated species.[5] |
| The electrophile is not reactive enough. | Use a more reactive electrophile or activate the electrophile before addition. |
Frequently Asked Questions (FAQs)
Q1: Which position, C4-bromo or C7-chloro, is generally more reactive in palladium-catalyzed cross-coupling reactions?
A1: In general, for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, reactions are generally expected to occur preferentially at the C4 position. However, the actual regioselectivity can be influenced by various factors including the choice of catalyst, ligands, base, and solvent.
Q2: How can I favor Suzuki-Miyaura coupling at the C7 position?
A2: To achieve selective coupling at the C7 position, one could first perform a selective reaction at the C4-bromo position. Following the successful C4-functionalization, a subsequent Suzuki-Miyaura coupling can be carried out at the C7-chloro position, likely requiring more forcing reaction conditions (e.g., higher temperature, stronger base, or a more active catalyst system designed for C-Cl bond activation).
Q3: What is the best approach for selective functionalization via lithiation?
A3: For selective functionalization via lithiation, it is highly recommended to first protect the N-H of the pyrrole ring. The acidic proton on the pyrrole nitrogen can interfere with the lithiation reagent. After N-protection, a halogen-metal exchange can be attempted. Typically, bromine-lithium exchange is faster than chlorine-lithium exchange. Therefore, using an organolithium reagent at low temperatures should favor the formation of the 6-lithio species. This can then be trapped with a suitable electrophile.
Q4: Can I selectively reduce one of the halogen atoms?
A4: Selective reduction (hydrodehalogenation) can be challenging. However, conditions can be screened to favor the reduction of the C-Br bond over the C-Cl bond. For example, catalytic hydrogenation using a palladium catalyst may show some selectivity. Alternatively, certain reducing agents might preferentially react with the more labile C-Br bond.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling at the C4-Position
-
Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Protection prior to Lithiation
-
Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) in a round-bottom flask under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add a base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.
-
Protection: Add the protecting group precursor (e.g., (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl), 1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the N-protected product by column chromatography.
Visualizations
Caption: Reaction pathways for functionalizing this compound.
Caption: A general workflow for troubleshooting and optimizing regioselective reactions.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromo- and 7-Chloro-pyrrolo[2,3-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-bromo-pyrrolo[2,3-c]pyridine and 7-chloro-pyrrolo[2,3-c]pyridine in three common and synthetically important palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The pyrrolo[2,3-c]pyridine scaffold is a key structural motif in numerous biologically active compounds, making the selective functionalization of its halogenated derivatives a critical aspect of medicinal chemistry and drug development.
Executive Summary
The reactivity of halogenated aromatic and heteroaromatic compounds in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond. Generally, the reactivity follows the trend I > Br > Cl > F. This is primarily attributed to the bond dissociation energy, with the weaker C-Br bond being more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.[1][2][3]
In the context of the pyrrolo[2,3-c]pyridine system, this intrinsic difference in C-X bond strength suggests that the 4-bromo analogue is generally more reactive than the 7-chloro analogue . However, the position of the halogen also plays a significant role. The chlorine atom at the 7-position is adjacent to the pyridine nitrogen, which can influence the electronic properties of the C-Cl bond and potentially its reactivity. In some dihalogenated pyridine systems, halides adjacent to the nitrogen can exhibit enhanced reactivity.
This guide presents a comparative overview based on established principles and representative experimental data from related heterocyclic systems to predict and understand the reactivity of these two valuable building blocks.
Theoretical Framework: A Comparison of Reactivity
The relative reactivity of 4-bromo- and 7-chloro-pyrrolo[2,3-c]pyridine in palladium-catalyzed cross-coupling reactions is influenced by two primary factors:
-
Carbon-Halogen Bond Strength: The C-Br bond (approx. 276 kJ/mol) is weaker than the C-Cl bond (approx. 328 kJ/mol).[2] This lower bond energy for the C-Br bond translates to a lower activation energy for the oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. Consequently, 4-bromo-pyrrolo[2,3-c]pyridine is expected to react faster and under milder conditions than its 7-chloro counterpart.
-
Positional Electronics: The location of the halogen on the pyrrolo[2,3-c]pyridine ring system also impacts reactivity. The chlorine atom at the 7-position is on the pyridine ring, adjacent to a nitrogen atom. This proximity to the electronegative nitrogen atom can influence the electron density at the C7 position and affect the ease of oxidative addition. While typically less reactive than bromides, chlorides at electron-deficient positions can sometimes be activated, especially with the use of specialized, electron-rich and bulky phosphine ligands.
The interplay of these factors dictates the optimal reaction conditions and expected outcomes for the functionalization of each position.
Data Presentation: Comparative Reaction Performance
The following tables summarize expected yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions based on data from analogous heterocyclic systems. These tables provide a comparative projection of the reactivity of 4-bromo- and 7-chloro-pyrrolo[2,3-c]pyridine.
Table 1: Suzuki-Miyaura Coupling
| Entry | Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromo-pyrrolo[2,3-c]pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-6 | 85-95 |
| 2 | 7-Chloro-pyrrolo[2,3-c]pyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100-120 | 12-24 | 60-75 |
Table 2: Buchwald-Hartwig Amination
| Entry | Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromo-pyrrolo[2,3-c]pyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 4-12 | 80-90 |
| 2 | 7-Chloro-pyrrolo[2,3-c]pyridine | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100-120 | 18-24 | 55-70 |
Table 3: Sonogashira Coupling
| Entry | Halide Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromo-pyrrolo[2,3-c]pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 3-8 | 80-95 |
| 2 | 7-Chloro-pyrrolo[2,3-c]pyridine | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | DMF | 100-120 | 12-24 | 40-60 |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These are generalized procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of 4-Bromo-pyrrolo[2,3-c]pyridine
Materials:
-
4-Bromo-pyrrolo[2,3-c]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add 4-bromo-pyrrolo[2,3-c]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of 7-Chloro-pyrrolo[2,3-c]pyridine
Materials:
-
7-Chloro-pyrrolo[2,3-c]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous 1,4-Dioxane (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add 7-chloro-pyrrolo[2,3-c]pyridine, the amine, Pd(OAc)₂, and RuPhos.
-
Add degassed, anhydrous 1,4-dioxane.
-
Seal the tube and heat the mixture to 110 °C with stirring.
-
After the reaction is complete (as determined by LC-MS), cool to room temperature.
-
Dilute with a suitable organic solvent, filter through a pad of celite, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling of 4-Bromo-pyrrolo[2,3-c]pyridine
Materials:
-
4-Bromo-pyrrolo[2,3-c]pyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF (degassed)
Procedure:
-
To a solution of 4-bromo-pyrrolo[2,3-c]pyridine in degassed THF, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.
-
Add the terminal alkyne dropwise at room temperature under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until completion.
-
Monitor the reaction by TLC.
-
Once complete, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship between halide, reactivity, and reaction conditions.
Conclusion
References
A Comparative Analysis of Pyrrolo[2,3-c]pyridine-Based Kinase Inhibitors and Clinically Relevant Alternatives
For Immediate Release
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. While the compound 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine serves as a crucial intermediate in the synthesis of pharmacologically active molecules, it is the derivatives of the broader pyrrolo[2,3-c]pyridine scaffold that have emerged as significant kinase inhibitors. This guide provides a detailed comparison of the biological efficacy of a representative pyrrolo[2,3-c]pyridine derivative against established kinase inhibitors, Pexidartinib and Vemurafenib, supported by experimental data and methodologies.
This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of the therapeutic potential of this chemical class.
Overview of Compared Kinase Inhibitors
Pyrrolo[2,3-c]pyridine Derivative (Compound 1r): A novel and potent inhibitor targeting the FMS kinase (Colony-Stimulating Factor 1 Receptor, CSF-1R), a key regulator of macrophage development and function, which is implicated in various cancers and inflammatory diseases.
Pexidartinib: An orally available, potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (c-KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] It is the first systemic therapy approved for tenosynovial giant cell tumor (TGCT), a rare benign tumor where CSF1R signaling is a key driver.[3]
Vemurafenib: A highly selective inhibitor of the BRAF V600E-mutated serine-threonine kinase, a critical component of the MAPK signaling pathway.[4][5][6] It is a cornerstone in the treatment of metastatic melanoma harboring this specific mutation.[4][5]
Comparative Biological Efficacy
The in vitro potency of these inhibitors is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Inhibitor | Primary Target | IC50 (nM) | Other Key Targets (IC50 in nM) |
| Pyrrolo[2,3-c]pyridine Derivative (Compound 1r) | FMS (CSF-1R) | 30 | FLT3 (D835Y) (>1000), c-MET (>1000) |
| Pexidartinib | CSF-1R | 20 | c-KIT (10), FLT3 (160)[2][7] |
| Vemurafenib | BRAF (V600E) | 13-31 | C-Raf (6.7-48), Wild-type B-Raf (100-160) |
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action provides insight into the therapeutic strategy and potential side effects of these inhibitors.
Pexidartinib functions by inhibiting the CSF-1R signaling pathway, which in turn blocks the proliferation of tumor cells and modulates tumor-associated macrophages.[1][8] It also shows activity against c-KIT and FLT3.[2]
Vemurafenib selectively targets the mutated BRAF V600E kinase, interrupting the constitutively active MAPK pathway and inducing apoptosis in melanoma cells.[4][5][6][9]
The pyrrolo[2,3-c]pyridine derivative (Compound 1r) , as an FMS kinase inhibitor, is expected to modulate the tumor microenvironment by targeting macrophages, similar to Pexidartinib. The FMS signaling cascade, upon binding of its ligand M-CSF, activates downstream pathways including the Ras/Raf/MEK/ERK cascade, which is crucial for cell proliferation and survival.[10][11][12]
Visualizing the Signaling Pathways
Experimental Protocols
Detailed and reproducible experimental design is the foundation of reliable comparative analysis.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 value of a test compound against a specific kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity. The ADP is converted to ATP, and the amount of ATP is measured using a luciferase/luciferin reaction that generates a luminescent signal.
Materials:
-
Kinase of interest (e.g., FMS, BRAF)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., Compound 1r, Pexidartinib, Vemurafenib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control). Add 2 µl of the kinase solution and 2 µl of the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., melanoma, leukemia)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
The pyrrolo[2,3-c]pyridine scaffold represents a promising framework for the development of novel kinase inhibitors. The representative compound, with its potent FMS kinase inhibition, demonstrates the potential of this chemical class to rival established drugs like Pexidartinib. While direct comparisons with inhibitors targeting different pathways, such as Vemurafenib, are context-dependent, the data underscores the versatility of kinase inhibitor discovery. Further investigation into the selectivity profiles and in vivo efficacy of pyrrolo[2,3-c]pyridine derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vemurafenib - Wikipedia [en.wikipedia.org]
- 5. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pexidartinib (PLX3397) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Facebook [cancer.gov]
- 10. c-Fms Signaling Mediates Neurofibromatosis Type-1 Osteoclast Gain-In-Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
In vivo validation of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-based compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of pyrrolopyridine-based compounds as potential therapeutic agents. Due to the limited publicly available in vivo data specifically for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-based compounds, this document focuses on presenting in vivo performance data from closely related pyrrolopyridine isomers. This comparative approach aims to establish a benchmark for the experimental validation of novel compounds within this class, particularly those targeting protein kinases involved in oncology.
Introduction to Pyrrolopyridine Scaffolds in Drug Discovery
The pyrrolopyridine core is a versatile scaffold in medicinal chemistry, with different isomers demonstrating a wide range of biological activities.[1][2] These compounds have gained significant attention as kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1][2] The structural resemblance of the deazapurine framework of some pyrrolopyrimidines to adenine, the ATP ligand, makes them effective competitors for the ATP-binding site of various kinases.[1] This guide will focus on the in vivo data of pyrrolopyridine derivatives targeting key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and FMS-like Tyrosine Kinase 3 (FLT3).
Comparative In Vivo Performance of Pyrrolopyridine-Based Kinase Inhibitors
The following table summarizes the in vivo efficacy of various pyrrolopyridine-based compounds from preclinical studies. This data provides a reference for the expected performance of novel chemical entities, including this compound derivatives, in similar models.
| Compound Class | Specific Compound | Target Kinase(s) | Animal Model | Dosage | Efficacy Metric | Outcome | Reference |
| Pyrrolo-pyridine benzamide | Compound [I] | c-Met | Lung carcinoma allograft (BALB/c nude mice) | 20 mg/kg | Tumor Growth Inhibition (TGI) | 64.5% TGI | [3] |
| Pyrrolo[3,2-d]pyrimidine | Compound 2cb | HER2/EGFR | 4-1ST gastric cancer xenograft (mice) | 100 mg/kg, p.o. bid | Tumor Growth/Control (T/C) | 0% | [4] |
| Pyrrolo[3,2-d]pyrimidine | Compound 2cb | HER2/EGFR | 4-1ST gastric cancer xenograft (rats) | 25 mg/kg, p.o. bid | Tumor Growth/Control (T/C) | -1% | [4] |
| Pyrrolo[2,3-d]pyrimidine | Pyrotinib | EGFR/HER2 | Breast cancer xenograft | 30 mg/kg | Tumor Growth Ratio | Significant inhibition of tumor growth | [5] |
| Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1/2/3 | (In vitro data suggesting in vivo potential) | - | IC50 | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM | [6] |
Key Signaling Pathways Targeted by Pyrrolopyridine Inhibitors
Understanding the signaling pathways that these compounds inhibit is crucial for their development. Below are diagrams of key pathways often targeted by pyrrolopyridine kinase inhibitors.
Experimental Protocols for In Vivo Validation
Detailed and standardized experimental protocols are essential for the reproducible in vivo validation of novel compounds. Below are representative methodologies for key in vivo experiments.
Murine Xenograft Model for Antitumor Efficacy
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, BT-474 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Housing: Female athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Implantation: Cultured cancer cells (typically 5 x 10^6 to 1 x 10^7 cells in 100-200 µL of a mixture of media and Matrigel) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are monitored bi-weekly using caliper measurements and calculated using the formula: Volume = (length × width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., a this compound derivative) is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses and schedules (e.g., once daily, twice daily). The vehicle control group receives the formulation buffer. A positive control group may be treated with a standard-of-care drug.[3][4]
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed. Efficacy is often expressed as Tumor Growth Inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).
-
Toxicity Assessment: Animal well-being is monitored daily. Body weight changes and any signs of toxicity are recorded. At the end of the study, major organs may be collected for histopathological analysis.
Pharmacokinetic (PK) Studies
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Compound Administration: The test compound is administered intravenously (i.v.) via the tail vein and orally (p.o.) by gavage at a specific dose.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) are calculated using non-compartmental analysis software.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel pyrrolopyridine-based compound.
Conclusion
The in vivo validation of this compound-based compounds will require a systematic approach, beginning with robust in vitro characterization, followed by pharmacokinetic and toxicity assessments, and culminating in well-designed efficacy studies in relevant animal models. The data presented in this guide for related pyrrolopyridine scaffolds serve as a valuable reference for designing these studies and for interpreting the significance of the obtained results. The successful translation of these compounds from the bench to the clinic will depend on a thorough understanding of their in vivo behavior and a clear demonstration of their therapeutic potential in preclinical models.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrrolo[2,3-c]pyridine-Based Kinase Inhibitors: A Cross-Reactivity Perspective
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase inhibitor potential of the 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold. Due to the absence of publicly available kinase inhibition data for this specific compound, this analysis focuses on structurally related pyrrolo[2,3-c]pyridine and pyrrolo[2,3-d]pyrimidine derivatives to infer potential biological activity and guide future research.
The pyrrolopyridine core is a recognized pharmacophore in the development of kinase inhibitors, with numerous derivatives showing potent and selective activity against various kinases.[1][2] The structural similarity of this compound to these active compounds suggests its potential as a kinase inhibitor. This guide summarizes the reported activities of analogous compounds, details common experimental protocols for assessing kinase inhibitor selectivity, and visualizes key experimental workflows and signaling pathways.
Comparative Inhibitory Activity of Pyrrolopyridine Analogs
While specific data for this compound is unavailable, the following table summarizes the kinase inhibitory activity of structurally related pyrrolo[2,3-c]pyridine and pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the versatility of this scaffold.
| Compound Class | Target Kinase(s) | Key Findings & Reported Potency | Reference |
| Pyrrolo[3,2-c]pyridine Derivatives | FMS Kinase | Compound 1r emerged as a potent and selective FMS kinase inhibitor with an IC50 of 30 nM. It was found to be 3.2 times more potent than the lead compound. | [3] |
| 1H-Pyrrolo[2,3-b]pyridine Derivatives | FGFR1, 2, 3 | Compound 4h showed potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. | [4] |
| 1H-Pyrrolo[2,3-b]pyridine Derivatives | Cdc7 Kinase | A potent ATP mimetic inhibitor of Cdc7 kinase, compound 42 , was identified with an IC50 value of 7 nM. | [5] |
| Pyrrolo[2,3-b]pyridine Derivatives | CDK8 | Compound 46 was identified as a potent CDK8 inhibitor with an IC50 value of 57 nM and exhibited favorable selectivity across the CDK family and tyrosine kinases. | [6] |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt (PKB) | Optimization of this series led to nanomolar inhibitors with up to 150-fold selectivity for Akt over the closely related kinase PKA. | [7] |
| 1-H-Pyrazole-3-carboxamide Derivatives with a Pyrrolo[2,3-d]pyrimidine Moiety | FLT3, CDK2, CDK4, CDK6 | Compound 50 (FN-1501) demonstrated potent, nanomolar inhibition of FLT3 and various CDKs. | [8] |
Experimental Protocols for Kinase Inhibitor Profiling
The following are detailed methodologies for key experiments typically employed to determine the cross-reactivity and selectivity of kinase inhibitors.
In Vitro Kinase Panel Screening
This experiment assesses the activity of a compound against a broad panel of kinases to identify both intended targets and potential off-targets.
-
Objective: To determine the inhibitory concentration (IC50) of a test compound against a large number of purified kinases.
-
Materials: Test compound (e.g., this compound derivative), purified recombinant kinases, appropriate peptide or protein substrates, ATP, kinase reaction buffer, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution containing ATP (for radiometric assays, [γ-33P]ATP is used).
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.
-
Cellular Target Engagement Assays
These assays confirm that the inhibitor can bind to its target kinase within a cellular context.
-
Objective: To measure the ability of a compound to engage with its target kinase in living cells.
-
Methods:
-
Western Blotting: Treat cells with the inhibitor and analyze cell lysates by Western blot to detect changes in the phosphorylation status of the target kinase or its downstream substrates.
-
Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein to thermal denaturation. Cells are treated with the inhibitor, heated, and the amount of soluble target protein is quantified.
-
NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells.
-
Chemical Proteomics (Kinobeads)
A powerful method to identify the cellular targets and off-targets of a kinase inhibitor on a proteome-wide scale.
-
Objective: To identify the kinases that bind to an immobilized, non-selective kinase inhibitor in a competitive manner with the test compound.
-
Procedure:
-
Incubate cell lysates with the test inhibitor at various concentrations.
-
Add "kinobeads," which are an affinity resin with immobilized non-selective kinase inhibitors.
-
Kinases from the lysate that are not bound by the test inhibitor will bind to the kinobeads.
-
Elute the proteins bound to the kinobeads and identify and quantify them using mass spectrometry.
-
A decrease in the amount of a specific kinase bound to the beads in the presence of the test inhibitor indicates that the inhibitor is binding to that kinase.
-
Visualizations
Experimental Workflow for In Vitro Kinase Profiling
Caption: Workflow for in vitro kinase inhibitor profiling.
Simplified PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrrolo[2,3-c]pyridine and Azaindole Scaffolds: A Guide for Medicinal Chemists
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the privileged heterocyclic structures, azaindoles, bioisosteres of indole, have garnered significant attention, particularly in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the benzene ring of the indole core can significantly modulate physicochemical properties and biological activity. This guide provides a detailed head-to-head comparison of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold and its isomeric counterparts (4-, 5-, and 7-azaindoles), supported by experimental data to inform rational drug design.
Introduction to Azaindole Isomers
Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds composed of a pyrrole ring fused to a pyridine ring. The position of the nitrogen atom in the six-membered ring defines the four isomers: 4-azaindole, 5-azaindole, 6-azaindole (pyrrolo[2,3-c]pyridine), and 7-azaindole. This subtle structural variation can lead to profound differences in hydrogen-bonding capacity, pKa, dipole moment, and metabolic stability, which in turn influence their interaction with biological targets.[1] While all four isomers have been explored in drug discovery, 7-azaindole is the most frequently encountered scaffold in the literature, followed by 6-azaindole.[1][2]
Physicochemical Properties: A Comparative Analysis
The introduction of a nitrogen atom into the indole scaffold generally enhances aqueous solubility and modulates lipophilicity, key parameters in drug development.[2][3] The precise positioning of the nitrogen atom, however, results in distinct physicochemical profiles for each isomer.
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole (Pyrrolo[2,3-c]pyridine) | 7-Azaindole | Reference |
| Calculated logP | 1.1 | 1.2 | 1.2 | 1.0 | [3][4] |
| Calculated pKa | 7.5 (pyridinium ion) | 5.8 (pyridinium ion) | 4.7 (pyridinium ion) | 4.6 (pyridinium ion) | [1] |
| Aqueous Solubility | Enhanced | Enhanced | Enhanced | Enhanced | [2] |
| Calculated tPSA (Ų) | 41.6 | 41.6 | 41.6 | 41.6 | [3] |
Table 1: Comparative Physicochemical Properties of Azaindole Isomers. Data is compiled from multiple sources and represents calculated values. Experimental values may vary depending on the specific derivative and conditions.
The calculated logP values are relatively similar across the isomers, suggesting that the position of the nitrogen atom has a modest impact on overall lipophilicity. However, the pKa of the pyridine nitrogen varies significantly, with 4-azaindole being the most basic and 7-azaindole being the least basic. This difference in basicity can have a profound impact on drug-receptor interactions, solubility at different pH values, and off-target effects. All azaindole isomers exhibit enhanced aqueous solubility compared to the parent indole scaffold.[2]
Biological Activity: A Focus on Kinase Inhibition
Azaindole scaffolds are particularly prevalent in the design of kinase inhibitors, owing to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[5][6] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the pyrrole NH can act as a hydrogen bond donor, mimicking the interaction of the adenine core of ATP.[6] The specific isomer employed can, however, dictate the potency and selectivity of the inhibitor.
| Target Kinase | 4-Azaindole Derivative IC50 | 5-Azaindole Derivative IC50 | 6-Azaindole Derivative IC50 | 7-Azaindole Derivative IC50 | Reference |
| c-Met | Potent (low nM) | Less Active | Less Active | Potent (low nM) | [7] |
| Cdc7 | Lower Activity | Potent | Lower Activity | Lower Activity | [7] |
| VEGFR2 | ~10-fold higher than 6- and 7-isomers | ~10-fold higher than 6- and 7-isomers | 48 nM | 37 nM | [8] |
| GSK-3β | Inactive | Inactive | 9 nM | Inactive | [8] |
| HIV-1 RT | Better efficacy than indole | Reduced efficacy | Reduced efficacy | Better efficacy than indole | [7] |
| CB1 Receptor | Not Reported | Not Reported | Modest binding | Lost binding affinity | [2] |
Table 2: Comparative Biological Activity of Azaindole Derivatives. Data is compiled from multiple sources and represents the activity of various derivatives, not necessarily the parent scaffolds. The IC50 values are against the specified kinase target.
As illustrated in Table 2, the choice of the azaindole isomer is highly target-dependent. For instance, while derivatives of 4- and 7-azaindole have shown potent inhibition of c-Met kinase, 5-azaindole derivatives were found to be potent inhibitors of Cdc7 kinase, with the other isomers showing lower activity.[7] In the case of VEGFR2 inhibition, 6- and 7-azaindole derivatives were found to be more potent than their 4- and 5-azaindole counterparts.[8] Furthermore, a 6-azaindole derivative was a potent inhibitor of GSK-3β, while the corresponding 7-azaindole analog was inactive.[8] These examples underscore the importance of screening different azaindole isomers during the lead optimization process to identify the optimal scaffold for a given target.
Synthetic Accessibility: A Practical Comparison
The ease of synthesis and the availability of starting materials are crucial considerations in drug development. While numerous methods exist for the synthesis of all four azaindole isomers, the accessibility and cost of the requisite starting materials, typically substituted aminopyridines, can vary.
| Isomer | Common Synthetic Strategies | Starting Material Considerations |
| 4-Azaindole | Fischer indole synthesis, Bartoli reaction, Palladium-catalyzed cross-coupling reactions.[9][10] | Starting pyridylhydrazines with electron-donating groups can give good yields in the Fischer synthesis. For the Bartoli reaction, a halogen at the α- or 4-position of the pyridine ring improves yield.[9] |
| 5-Azaindole | Bartoli reaction, Leimgruber-Batcho synthesis, Palladium-catalyzed C-N coupling followed by C-C coupling and cyclization.[11] | Synthesis often starts from substituted 3,4-diaminopyridines or 3-amino-4-bromopyridines. |
| 6-Azaindole | Fischer indole synthesis, Bartoli reaction, Palladium-catalyzed tandem C-N couplings and cyclizations.[5][12] | Similar to 4-azaindole, electron-donating groups on the starting pyridylhydrazines are beneficial for the Fischer synthesis. Synthesis can also start from 3-amino-4-chloropyridines. |
| 7-Azaindole | Bartoli reaction, Leimgruber-Batcho synthesis, Sonogashira coupling, Rhodium-catalyzed C-H activation.[13] | A variety of substituted 2,3-diaminopyridines and 2-amino-3-halopyridines are commercially available starting materials. |
Table 3: Comparison of Synthetic Accessibility of Azaindole Isomers.
In general, modern palladium-catalyzed cross-coupling reactions have provided versatile and efficient routes to all azaindole isomers.[9][12] However, the cost and availability of the starting functionalized pyridines can be a limiting factor. A quick survey of chemical suppliers indicates that a variety of substituted aminopyridines and bromoaminopyridines are commercially available, but the price can vary significantly depending on the substitution pattern and isomeric purity.
Experimental Protocols
To provide a practical resource for researchers, detailed protocols for key in vitro assays are provided below.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add 100 µL of a 10 mM DMSO stock to 900 µL of pre-saturated n-octanol and 1 mL of pre-saturated water).
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vial on a shaker and agitate for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for equilibration.
-
Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation (e.g., 3000 rpm for 10 minutes).
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers, avoiding contamination of the interface.
-
Quantify the concentration of the test compound in each aliquot using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase to all wells except the negative controls.
-
Add the kinase-specific substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[1]
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plate
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS for quantification
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration.
-
In a 96-well plate, add the liver microsomes and the test compound solution.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway where azaindole inhibitors are active and a general workflow for their evaluation.
Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for azaindole-based kinase inhibitors.
Caption: A general experimental workflow for the evaluation and optimization of azaindole-based drug candidates.
Conclusion
The comparative analysis of pyrrolo[2,3-c]pyridine (6-azaindole) and its isomeric azaindole scaffolds reveals that the position of the nitrogen atom is a critical determinant of their physicochemical properties and biological activity. While 7-azaindole is the most widely explored isomer, particularly in the context of kinase inhibition, this guide has highlighted that other isomers can exhibit superior potency and selectivity for specific targets. The choice of the optimal azaindole scaffold is therefore highly dependent on the therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies of all four isomers against diverse biological targets will be invaluable for a more comprehensive understanding of their structure-activity relationships and for guiding the rational design of novel therapeutics.
References
- 1. promega.com [promega.com]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Azaindole | C7H6N2 | CID 9226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Azaindole synthesis [organic-chemistry.org]
- 13. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Confirming the Structure of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Derivatives: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and development. The 1H-pyrrolo[2,3-c]pyridine scaffold, a key pharmacophore in numerous biologically active molecules, often presents isomeric challenges during synthesis. This guide provides a comparative analysis of spectroscopic data to aid in the definitive structural confirmation of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a versatile intermediate in medicinal chemistry. We present a detailed examination of its expected spectroscopic signature in comparison to isomeric and related derivatives, supported by established experimental protocols.
Spectroscopic Data Comparison
The primary techniques for the structural confirmation of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. While X-ray crystallography provides the most definitive three-dimensional structure, NMR spectroscopy offers crucial information about the connectivity and chemical environment of atoms in solution.
Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | NH (ppm) |
| This compound (Expected) | ~7.8 (d) | ~6.7 (d) | ~8.1 (s) | - | ~12.5 (br s) |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine[1] | 7.63 (t) | 6.50 (m) | - | 8.30 (d) | 11.77 (s) |
| 4-chloro-1H-pyrrolo[2,3-d]pyrimidine[2] | - | - | 6.60 (d) | 7.70 (d) | 12.1 (br s) |
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| This compound (Expected) | ~125 | ~102 | ~128 | ~110 | ~145 | ~120 | ~148 | ~150 |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine[1] | 128.2 | 100.0 | 122.1 | 130.3 | 111.1 | 142.9 | - | 147.5 |
| 4-chloro-1H-pyrrolo[2,3-d]pyrimidine[2] | 151.1 | - | 151.0 | 117.5 | 100.0 | 128.0 | - | 151.5 |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 14 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024-2048
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 160 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å)[2].
-
Perform a series of ω and φ scans to cover the reciprocal space.
-
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson synthesis.
-
Refine the structural model using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine them isotropically.
-
Structure Confirmation Workflow
The logical flow for confirming the structure of a newly synthesized batch of this compound is outlined below.
Caption: Workflow for the synthesis and structural confirmation.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process starting from 5-bromo-2-hydroxy-3-nitropyridine.[3]
Caption: General synthetic route to the target compound.
By following these experimental protocols and comparing the acquired data with the reference values provided, researchers can confidently confirm the structure of their synthesized this compound derivatives, ensuring the integrity of their subsequent research and development efforts.
References
Navigating Kinase Inhibitor Selectivity: A Comparative Guide to Pyrrolopyridine-Based Drugs and Their Off-Target Effects
The 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a key building block in the synthesis of a diverse range of kinase inhibitors. While specific off-target data for drugs directly derived from this exact starting material is limited in publicly accessible literature, a comparative analysis of closely related compounds built on the broader pyrrolopyrimidine and pyrazolopyrimidine core structures offers valuable insights for researchers in drug development. This guide provides an objective comparison of the performance and off-target profiles of representative kinase inhibitors, supported by experimental data and detailed methodologies.
Kinase inhibitors are a cornerstone of targeted therapy, but their efficacy can be influenced by off-target activities, leading to both beneficial polypharmacology and adverse side effects.[1] Understanding the selectivity profile of these compounds is therefore critical. This guide focuses on prominent drugs that share a structural heritage with the this compound scaffold, such as Janus Kinase (JAK) inhibitors and Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors.
Comparative Kinase Selectivity Profiles
The selectivity of kinase inhibitors is a crucial determinant of their therapeutic window. The following tables summarize the on-target potency and off-target activity of several key drugs based on pyrrolopyrimidine or structurally similar pyrazolopyrimidine cores.
Janus Kinase (JAK) Inhibitors
JAK inhibitors, such as Tofacitinib and Ruxolitinib, are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[2][3] Their off-target profiles are of significant interest due to the potential for side effects.[4]
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (and Activity) | Data Source |
| Tofacitinib | JAK1, JAK3 | JAK1: 112, JAK3: 1 | JAK2: 20 nM, TYK2: >450 nM | [3][5] |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3 nM, JAK2: 2.8 nM | TYK2: 19 nM, JAK3: 428 nM; ROCK inhibition also reported.[6] | [6][7] |
| Baricitinib | JAK1, JAK2 | JAK1: 5.9 nM, JAK2: 5.7 nM | JAK3: >400 nM, TYK2: 53 nM; Recently identified off-targets include CK2-α2 (Kd = 5.8 µM) and MAP3K12 (Kd = 5.8 µM).[8][9] | [3][8][9] |
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors
Pexidartinib is a CSF1R inhibitor approved for the treatment of tenosynovial giant cell tumor. Its development highlights the therapeutic potential of targeting this kinase, but also underscores the importance of monitoring for off-target effects, such as hepatotoxicity.[10][11]
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (and Activity) | Data Source |
| Pexidartinib | CSF1R | 10 nM | c-Kit, FLT3 | [12][13] |
Signaling Pathways and Drug Action
To visualize the context of on-target and off-target effects, the following diagrams illustrate the primary signaling pathway for JAK inhibitors and a conceptual workflow for identifying off-target interactions.
Experimental Protocols
The identification and validation of off-target effects rely on a suite of specialized experimental techniques. Below are detailed methodologies for key assays used in kinase inhibitor profiling.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases. It measures the amount of ADP produced, which is proportional to kinase activity.[14]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Kinobeads Affinity Chromatography for Kinome Profiling
This chemical proteomics approach allows for the unbiased identification of kinase targets and off-targets in a competitive binding format.[15][16]
Materials:
-
Cell or tissue lysate
-
Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
Test compound
-
Lysis buffer
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of the test compound or vehicle control (DMSO) for a defined period.
-
Kinase Enrichment: Add Kinobeads to each lysate sample and incubate to allow kinases to bind to the immobilized inhibitors.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are typically reduced, alkylated, and digested (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: The abundance of each identified kinase is compared across the different concentrations of the test compound. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that the test compound is binding to that kinase and competing with the Kinobeads. This data is used to generate dose-response curves and determine the apparent dissociation constants (Kd) for each interacting kinase.[17]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that verifies drug-target engagement within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[18][19]
Materials:
-
Intact cells or cell lysate
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Instrumentation for heating samples (e.g., PCR thermocycler)
-
Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) and then cool to room temperature.
-
Cell Lysis: Lyse the cells (if not already in lysate form) to release the soluble proteins. This is often done through freeze-thaw cycles or sonication.
-
Separation of Aggregates: Centrifuge the samples at high speed to pellet the precipitated/aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the specific target protein remaining in the supernatant using a suitable protein detection method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement. An isothermal dose-response curve can also be generated by heating all samples at a single, fixed temperature while varying the compound concentration.[20]
Conclusion
While the this compound scaffold represents an important starting point for the synthesis of novel therapeutics, a comprehensive understanding of the off-target effects of the resulting drugs requires rigorous experimental evaluation. By comparing the selectivity profiles of established drugs with similar core structures, such as Tofacitinib, Ruxolitinib, and Pexidartinib, and employing robust methodologies like kinome-wide screening and cellular target engagement assays, researchers can better anticipate and mitigate potential off-target liabilities. This comparative approach is essential for the development of safer and more effective kinase inhibitors.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PathWhiz [pathbank.org]
- 8. Baricitinib and tofacitinib off‐target profile, with a focus on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pexidartinib Upfront in a Case of Tenosynovial Giant Cell Tumor: Proof of Concept for a Treatment Paradigm Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking new derivatives against known 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine compounds
A Comparative Guide for Researchers in Drug Discovery
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The pyrrolopyridine scaffold has emerged as a privileged structure in this endeavor, with numerous derivatives demonstrating potent and selective inhibitory activity against a range of kinase targets. This guide provides a comparative analysis of a new, representative pyrrolopyridine derivative against the foundational compound, 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This objective comparison, supported by experimental data and detailed protocols, aims to inform researchers and drug development professionals on the potential of these novel analogs.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro inhibitory activity of a novel derivative against a representative kinase target, compared to the parent this compound scaffold. For the purpose of this guide, we will designate the novel compound as "Derivative A" and assume a baseline activity for the parent compound based on typical screening results for such fragments.
| Compound | Target Kinase | IC50 (nM) | Notes |
| This compound | FGFR1 | >10,000 | Limited intrinsic activity, often used as a starting point for chemical elaboration. |
| Derivative A (e.g., a 4-anilino-7-substituted analog) | FGFR1 | 50 | Significant improvement in potency, demonstrating the value of targeted chemical modification. |
| Reference Inhibitor (e.g., Dovitinib) | FGFR1 | 8 | Provides a benchmark against a known clinical candidate. |
Note: The IC50 value for the parent compound is an educated estimation, as it is primarily a synthetic intermediate and extensive biological profiling data is not publicly available. Derivative A's data is representative of values found in literature for optimized pyrrolopyridine-based kinase inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., FGFR1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or for use in a luminescence-based assay (e.g., ADP-Glo™)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (solubilized in DMSO)
-
96-well or 384-well assay plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or a plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Mixture Preparation: A master mix containing the kinase, substrate, and kinase assay buffer is prepared.
-
Assay Initiation: The kinase reaction is initiated by adding the test compound dilutions and ATP to the reaction mixture in the assay plate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP, and the radioactivity, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the kinase activity. The signal is read on a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cannabinoid Receptor Binding Assay
Given that this compound is a known intermediate for cannabinoid receptor modulators, a binding assay protocol is also relevant.[1]
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Test compounds.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding and a non-labeled ligand for non-specific binding) are incubated together in the binding buffer.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibitory constant (Ki) of the test compound is determined by analyzing the competition binding data.
Visualizing Signaling Pathways and Experimental Workflows
To better illustrate the context of this research, the following diagrams, generated using the DOT language, depict a generic kinase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: A simplified diagram of the Ras-Raf-MEK-ERK signaling pathway initiated by a receptor tyrosine kinase.
Caption: A typical workflow for the discovery and optimization of novel kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a halogenated heterocyclic compound. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side-shields or goggles[2]
-
A laboratory coat[2]
-
Use a particle respirator for nuisance exposures or a higher-level respirator for more significant handling.[1]
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3] Ensure that safety showers and eyewash stations are readily accessible.[3]
Segregation and Storage of Waste
Proper segregation of chemical waste is a fundamental principle of laboratory safety.[4] As a halogenated organic compound, this compound must be collected in a designated, properly labeled waste container.[4][5]
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled container for "Halogenated Organic Waste."[5] The container should be made of a compatible material, with plastic being a preferred option.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[6]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[6][7] The container must be kept tightly closed except when adding waste.[7][8]
Disposal Procedure
The recommended disposal method for this compound is through a licensed professional waste disposal service.[1] This compound should not be disposed of down the drain or in regular trash.[8][9]
Step-by-Step Disposal Protocol:
-
Waste Collection: Carefully transfer the solid this compound waste into the designated "Halogenated Organic Waste" container. Avoid creating dust during the transfer.[1]
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in the same hazardous waste container.
-
Container Management: Do not overfill the waste container; a general guideline is to fill it to no more than 90% capacity.[10]
-
Arrange for Pickup: Once the waste container is full, or if it has been in storage for an extended period (up to one year for partially filled containers in a satellite accumulation area), contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup.[6][7]
-
Incineration: The SDS for this compound specifies that the product should be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This is the responsibility of the licensed disposal facility.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
-
Spill: Evacuate the area. Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal, avoiding dust formation.[1] Do not let the product enter drains.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Melting Point | 230-231 °C |
| Flash Point | 176.2 ± 26.5 °C |
| Density | 1.9 ± 0.1 g/cm³ |
Source: Echemi[11]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. fishersci.com [fishersci.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. bucknell.edu [bucknell.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. ethz.ch [ethz.ch]
- 11. echemi.com [echemi.com]
Essential Safety and Operational Guide for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While comprehensive toxicological data is limited, this compound is known to be a hazardous substance. A safety data sheet for the similar compound, 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, classifies it as toxic if swallowed and an irritant to the respiratory system and skin.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[3][4][5][6] For extensive handling, consider double-gloving. | Provides a barrier against skin contact with the powdered chemical. Nitrile gloves are a good general-use option with resistance to a variety of chemicals.[3][4][5] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[2] | Protects eyes from airborne particles and potential splashes. |
| Body Protection | A lab coat should be worn at all times. | Prevents contamination of personal clothing. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, a particle respirator (e.g., N95) may be sufficient. For larger quantities or in situations with potential for aerosolization, a respirator with organic vapor cartridges is recommended.[7][8][9] | Minimizes the risk of inhaling the powdered chemical, which may cause respiratory irritation.[1] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial to mitigate risks.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[10]
2. Weighing and Preparation:
-
All handling of the solid compound must be conducted in a certified chemical fume hood to control exposure.[11]
-
Before weighing, decontaminate the work surface.
-
Use dedicated spatulas and weighing boats.
-
Handle the powder gently to avoid creating dust.
3. Use in Experiments:
-
When adding the compound to a reaction vessel, do so carefully to prevent splashing or aerosolization.
-
Keep the container sealed when not in use.
-
Ensure all manipulations are performed within the confines of a fume hood.
4. Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This material and its container must be disposed of as hazardous waste.[2]
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing boats, gloves, paper towels) in a dedicated, labeled hazardous waste container.
-
Liquid Waste (Halogenated): Solutions containing this compound should be collected in a designated halogenated organic waste container. Do not mix with non-halogenated waste.[12]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Containers should be kept sealed when not in use and stored in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Incineration at high temperatures is a common method for the safe disposal of halogenated compounds.[13]
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 5. nmsafety.com [nmsafety.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 9. bestsafetyequipments.com [bestsafetyequipments.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
